molecular formula C8H4BrClO B1526614 4-Bromo-7-chlorobenzofuran CAS No. 855343-01-0

4-Bromo-7-chlorobenzofuran

Cat. No.: B1526614
CAS No.: 855343-01-0
M. Wt: 231.47 g/mol
InChI Key: QNZKCAHQZRFCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-chlorobenzofuran is a useful research compound. Its molecular formula is C8H4BrClO and its molecular weight is 231.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKCAHQZRFCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728104
Record name 4-Bromo-7-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855343-01-0
Record name 4-Bromo-7-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The targeted introduction of halogen atoms onto this privileged structure offers a powerful tool for modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific dihalogenated benzofuran, 4-Bromo-7-chlorobenzofuran, a compound of interest for synthetic chemists and drug discovery scientists. Due to the limited availability of direct experimental data for this particular molecule in peer-reviewed literature, this document integrates established principles of benzofuran chemistry with predictive analyses based on analogous structures to offer a holistic and practical resource.

Core Compound Identity and Properties

This compound is a polysubstituted heterocyclic compound featuring a benzofuran core with a bromine atom at the 4-position and a chlorine atom at the 7-position.

Chemical Structure:

G cluster_0 Part 1: Synthesis of 7-Chlorobenzofuran cluster_1 Part 2: Regioselective Bromination Start 2-Chloro-6-hydroxybenzaldehyde Step1 Reaction with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., K₂CO₃) Start->Step1 1. O-Alkylation Intermediate1 Formation of the corresponding ether Step1->Intermediate1 Step2 Intramolecular cyclization (e.g., Perkin or related condensation) Intermediate1->Step2 2. Cyclization Product1 7-Chlorobenzofuran Step2->Product1 Start2 7-Chlorobenzofuran Step3 Electrophilic bromination using a brominating agent (e.g., NBS or Br₂) with a Lewis acid catalyst if necessary. Start2->Step3 3. Bromination Product2 This compound Step3->Product2 G cluster_0 Potential Reactions Start This compound Reaction1 Suzuki Coupling Start->Reaction1 C-Br bond activation Reaction2 Heck Coupling Start->Reaction2 C-Br bond activation Reaction3 Buchwald-Hartwig Amination Start->Reaction3 C-Br or C-Cl bond activation Reaction4 Lithiation-Substitution Start->Reaction4 Deprotonation or Halogen-Metal Exchange Reaction5 Further Electrophilic Substitution Start->Reaction5 On the furan ring

An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] Their unique fused ring structure serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[3][4][5] Among these, halogenated benzofurans have garnered significant attention due to the profound impact of halogen substituents on the molecule's pharmacokinetic and pharmacodynamic properties.[6] This guide provides a comprehensive technical overview of a specific disubstituted benzofuran, 4-Bromo-7-chlorobenzofuran, focusing on its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications in research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a small molecule characterized by a benzofuran core substituted with a bromine atom at the 4-position and a chlorine atom at the 7-position. This substitution pattern significantly influences the electronic distribution and reactivity of the benzofuran ring system.

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular Formula C₈H₄BrClO[7]
Molecular Weight 231.48 g/mol [7]
CAS Number 855343-01-0[7]
Appearance Solid (predicted)N/A
Predicted XLogP3-AA 3.6[8]

The presence of both bromine and chlorine atoms imparts a significant degree of lipophilicity to the molecule, as indicated by the predicted XLogP3-AA value. This property is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

Synthesis of this compound: A Plausible Synthetic Protocol

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted benzofurans. A common and effective approach involves the Perkin rearrangement or related cyclization reactions starting from a suitably substituted salicylaldehyde or a phenol derivative.

Herein, we propose a two-step synthetic sequence starting from commercially available 2-bromo-5-chlorophenol.

Step 1: O-Alkylation with Propargyl Bromide

The initial step involves the O-alkylation of 2-bromo-5-chlorophenol with propargyl bromide to form 1-bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene. This Williamson ether synthesis is a robust and high-yielding reaction.

Experimental Protocol:

  • To a solution of 2-bromo-5-chlorophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene.

Causality behind Experimental Choices:

  • Anhydrous Acetone: A polar aprotic solvent is chosen to facilitate the nucleophilic substitution reaction without interfering with the base.

  • Potassium Carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Step 2: Cyclization to this compound

The second step involves the intramolecular cyclization of the propargyl ether intermediate to form the benzofuran ring. This transformation can be catalyzed by various transition metals, with copper and palladium catalysts being particularly effective.

Experimental Protocol:

  • Dissolve 1-bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in a suitable solvent such as toluene or DMF.

  • Add a catalytic amount of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).

  • Add a base, such as triethylamine (2.0 eq.), to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Causality behind Experimental Choices:

  • Palladium and Copper Catalysts: This catalytic system is well-established for Sonogashira-type coupling and subsequent cyclization reactions, facilitating the formation of the furan ring.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and side reactions.

  • Base: The base is required to neutralize any acidic byproducts and to facilitate the catalytic cycle.

SynthesisWorkflow Start 2-Bromo-5-chlorophenol Intermediate 1-Bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene Start->Intermediate Propargyl Bromide, K2CO3, Acetone Product This compound Intermediate->Product Pd(PPh3)4, CuI, Et3N, Toluene

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the benzofuran ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen substituents and the oxygen atom of the furan ring.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.8dH-2
~ 7.5dH-6
~ 7.3ddH-5
~ 7.0dH-3
¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms of the benzofuran core. The chemical shifts will be influenced by the nature of the substituents and their positions on the ring.

Predicted Chemical Shift (δ, ppm)Assignment
~ 155C-7a
~ 145C-2
~ 129C-5
~ 128C-3a
~ 125C-6
~ 115C-7
~ 112C-4
~ 107C-3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic and furan ring systems.

Predicted Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1600-1450C=C stretching (aromatic and furan rings)
1250-1000C-O-C stretching (ether linkage)
800-600C-Br and C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9][10] The fragmentation pattern would likely involve the loss of halogen atoms and the furan ring.

Predicted m/zAssignment
230/232/234[M]⁺ isotopic cluster
151/153[M-Br]⁺
195/197[M-Cl]⁺

Reactivity and Potential Applications in Drug Development

The presence of two distinct halogen atoms on the benzofuran scaffold of this compound opens up numerous possibilities for further chemical modifications. The bromine atom at the 4-position is particularly amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.

The benzofuran core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The introduction of halogen atoms can enhance these activities by modulating the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[6]

Given the established role of halogenated benzofurans in drug discovery, this compound represents a valuable building block for the development of novel therapeutic agents. Its potential applications as a research chemical include:

  • Scaffold for Combinatorial Chemistry: Its reactivity makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: It can be used as a fragment to probe the binding sites of various biological targets.

  • Development of Novel Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity, and this halogenated derivative could serve as a lead for the development of new chemotherapeutics.[5][6]

cluster_0 This compound cluster_1 Potential Applications Core Scaffold Core Scaffold Anticancer Research Anticancer Research Core Scaffold->Anticancer Research Lead Optimization Antimicrobial Discovery Antimicrobial Discovery Core Scaffold->Antimicrobial Discovery Library Synthesis Chemical Probe Development Chemical Probe Development Core Scaffold->Chemical Probe Development Functionalization

Caption: Applications of this compound.

Conclusion

This compound is a synthetically accessible and versatile halogenated heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. Its unique molecular structure and predictable reactivity make it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and a practical approach to its synthesis, serving as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed technical overview of the expected spectral data for 4-Bromo-7-chlorobenzofuran, a halogenated benzofuran derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations necessary for the unambiguous structural elucidation and characterization of this compound.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound with a benzofuran core, featuring bromine and chlorine substituents on the benzene ring.[1] The precise arrangement of these atoms is crucial for its chemical reactivity and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of such compounds.[2][3] This guide will delve into the predicted spectral characteristics of this compound, providing a valuable reference for researchers working with this and related molecules.

Molecular Structure and Spectroscopic Workflow

The molecular formula for this compound is C₈H₄BrClO.[1] Its structure consists of a fused bicyclic system: a benzene ring and a furan ring. The bromine atom is positioned at the 4th carbon of the benzene ring, and the chlorine atom is at the 7th position. Understanding this substitution pattern is key to interpreting the spectral data.

Below is a diagram illustrating the general workflow for the spectroscopic analysis of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Compound This compound (Synthesized) Purification Purification (e.g., Chromatography) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula IR Infrared Spectroscopy (IR) Purification->IR Functional Group ID Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Validation Structure Validation Interpretation->Validation Final Final Validation->Final Confirmed Structure

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, chemical environment, and bonding of a compound by exploiting the magnetic properties of atomic nuclei.[4][5] For this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the benzofuran ring system. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and oxygen atoms. Protons on a carbon adjacent to an ether oxygen are typically shifted downfield.[6][7]

  • Aromatic Protons (Ar-H): Expected in the range of δ 7.0 - 8.5 ppm.[3]

    • The protons on the furan ring (at positions 2 and 3) will likely appear as doublets.

    • The protons on the benzene ring (at positions 5 and 6) will also likely appear as doublets, coupled to each other. The exact chemical shifts will be influenced by the neighboring bromine and chlorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all eight carbon atoms in the this compound molecule.

  • Aromatic Carbons (Ar-C): Expected in the range of δ 110 - 150 ppm.[3]

    • Carbons bonded to the electronegative oxygen, bromine, and chlorine atoms will be shifted downfield.

    • The carbon atoms of the furan ring will also have distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[3] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.[3]

  • Data Acquisition: Shim the magnetic field to optimize homogeneity.[3] Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.[3] For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

  • Molecular Ion (M⁺): The monoisotopic mass is calculated to be 229.91341 Da.[1]

  • Isotopic Pattern:

    • Due to the presence of one bromine atom and one chlorine atom, the mass spectrum will exhibit a characteristic pattern of peaks for the molecular ion.

    • The relative intensities of the M⁺, M+2, and M+4 peaks will be indicative of the presence of both bromine and chlorine.[8][9]

  • Fragmentation: The primary fragmentation is likely the loss of the halogen atoms.[9][10] Cleavage of the ether bond may also be observed.

G Molecule This compound (C₈H₄BrClO) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺˙ (m/z ≈ 230, 232, 234) Ionization->MolecularIon Fragment1 Loss of Br [M-Br]⁺ MolecularIon->Fragment1 Fragment2 Loss of Cl [M-Cl]⁺ MolecularIon->Fragment2 Fragment3 Loss of CO Fragment1->Fragment3

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.[3]

  • Data Acquisition: Acquire data in a mass range that includes the expected molecular weight (e.g., m/z 50-300).[3] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a compound.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the ether linkage.

  • Aromatic C-H Stretch: Expected in the range of 3030 - 3100 cm⁻¹.[3]

  • Aromatic C=C Stretch: A series of bands are expected between 1450 and 1600 cm⁻¹.[3]

  • C-O-C Asymmetric Stretch (Aryl Ether): A strong absorption is expected between 1200 and 1300 cm⁻¹.[11][12]

  • C-Br and C-Cl Stretches: These are typically found in the fingerprint region below 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Summary of Predicted Spectral Data

Spectroscopic TechniqueCharacteristic FeaturePredicted Range / Observation
¹H NMR Aromatic Protons (Ar-H)δ = 7.0 - 8.5 ppm
¹³C NMR Aromatic Carbons (Ar-C)δ = 110 - 150 ppm
Mass Spec (MS) Molecular Ion (M⁺)m/z for C₈H₄⁷⁹Br³⁵ClO ≈ 230
Isotope PeaksM+2 and M+4 peaks with characteristic intensities
IR Spectroscopy Aromatic C-H Stretch3030 - 3100 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹
C-O-C Asymmetric Stretch1200 - 1300 cm⁻¹

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation and purity assessment. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of related compounds, serves as a valuable baseline for researchers. Experimental verification of this data will be crucial for the definitive characterization of this compound and for advancing its potential applications in drug development and materials science.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives are prevalent in nature and exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6] This structural motif serves as a "privileged scaffold," meaning it can bind to a variety of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[5]

Within this important class of compounds, halogenated benzofurans such as 4-Bromo-7-chlorobenzofuran are of particular interest. The presence of bromine and chlorine atoms provides specific steric and electronic properties and, crucially, offers reactive handles for further synthetic elaboration through modern cross-coupling reactions.[7] This makes this compound a valuable building block for creating diverse molecular libraries aimed at identifying new drug leads.[8] This guide provides an in-depth exploration of the synthesis, purification, and rigorous characterization of this key intermediate, designed for researchers and professionals in the field of drug development.

Part 1: Strategic Synthesis of this compound

The construction of the benzofuran ring system can be approached through several robust synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. We will explore two primary, field-proven methodologies for the synthesis of this compound.

Methodology 1: Synthesis via Intramolecular Cyclization of a Substituted Phenol

This classic and reliable approach involves the initial synthesis of a substituted phenol, which is then induced to cyclize, forming the furan ring. The causality behind this strategy lies in the nucleophilicity of the phenolic oxygen and the strategic placement of an electrophilic carbon chain ortho to the hydroxyl group.[9][10]

Conceptual Workflow:

The process begins with a readily available, appropriately substituted phenol. Through a two-step sequence involving O-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration, the benzofuran core is constructed.

start_node 2-Bromo-5-chlorophenol reagent1_node Reagents: 1. 2-Bromo-1,1-diethoxyethane 2. Base (e.g., K2CO3) Solvent: DMF start_node->reagent1_node Williamson Ether Synthesis intermediate_node Intermediate: 1-(2-Bromo-5-chlorophenoxy)- 2,2-diethoxyethane reagent1_node->intermediate_node reagent2_node Reagents: Acid Catalyst (e.g., PPA, H2SO4) Heat intermediate_node->reagent2_node Intramolecular Cyclization/ Dehydration product_node Product: This compound reagent2_node->product_node

Caption: Workflow for Synthesis via Intramolecular Cyclization.

Detailed Experimental Protocol:

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • To a stirred solution of 2-bromo-5-chlorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension at room temperature. Causality: This reagent serves as a masked acetaldehyde, which is required for the formation of the furan ring. The diethoxyacetal protects the aldehyde functionality from the basic conditions.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-(2-bromo-5-chlorophenoxy)-2,2-diethoxyethane.

Step 2: Intramolecular Cyclization and Dehydration

  • Add the crude intermediate from the previous step to polyphosphoric acid (PPA) or a similar strong acid catalyst like concentrated sulfuric acid. Trustworthiness: PPA is a highly effective dehydrating agent and acid catalyst for this type of cyclization, ensuring an efficient reaction.

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The reaction should be performed in a fume hood due to potential gas evolution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can then be purified by column chromatography.

Methodology 2: Synthesis via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This modern and highly versatile approach leverages the power of transition metal catalysis to construct the benzofuran skeleton in a convergent manner.[11][12] The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[13]

Conceptual Workflow:

The synthesis involves a palladium- and copper-cocatalyzed Sonogashira coupling of an ortho-iodophenol with a suitable terminal alkyne, followed by an intramolecular hydroalkoxylation (cyclization) to furnish the benzofuran ring.[14][15]

start_node 2-Bromo-5-chloro-1-iodophenol reagent1_node Reagents: Trimethylsilylacetylene Pd(PPh3)2Cl2, CuI Base (e.g., Et3N) start_node->reagent1_node Sonogashira Coupling intermediate_node Coupled Intermediate (TMS-protected) reagent1_node->intermediate_node reagent2_node Reagents: Deprotection (e.g., K2CO3, MeOH) Intramolecular Cyclization intermediate_node->reagent2_node One-Pot Deprotection & Cyclization product_node Product: This compound reagent2_node->product_node

Caption: Workflow for Synthesis via Palladium-Catalyzed Coupling.

Detailed Experimental Protocol:

  • To a degassed solution of 2-bromo-5-chloro-1-iodophenol (1.0 eq) in a suitable solvent like triethylamine (Et₃N) or a mixture of THF/Et₃N, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the co-catalyst, copper(I) iodide (CuI, 0.04-0.10 eq). Expertise: The combination of palladium and copper is crucial. Palladium facilitates the oxidative addition/reductive elimination cycle, while copper assists in the activation of the alkyne.

  • Add trimethylsilylacetylene (1.1 eq) to the mixture. The TMS group is used to protect the terminal alkyne proton, preventing self-coupling and other side reactions.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere (e.g., Nitrogen or Argon) until the starting material is consumed (monitored by TLC).

  • Upon completion of the coupling, add methanol (MeOH) and potassium carbonate (K₂CO₃, 2.0 eq) directly to the reaction flask. This initiates the deprotection of the silyl group.

  • Heat the mixture to reflux to facilitate both the deprotection and the subsequent intramolecular 5-exo-dig cyclization onto the phenol, forming the benzofuran ring.

  • After the reaction is complete, cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Purification and Structural Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the identity and purity of the synthesized this compound, which is critical for its use in subsequent research and development stages.

Purification Protocol:

  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with 1-5% ethyl acetate) is typically effective. The progress is monitored by TLC.

Characterization Workflow:

start_node Purified Sample of This compound nmr_node NMR Spectroscopy (¹H and ¹³C) start_node->nmr_node Elucidates C-H Framework ms_node Mass Spectrometry (e.g., EI-MS or ESI-MS) start_node->ms_node Determines Molecular Weight & Isotopic Pattern ir_node Infrared (IR) Spectroscopy start_node->ir_node Identifies Functional Groups data_analysis_node Data Interpretation & Structural Confirmation nmr_node->data_analysis_node ms_node->data_analysis_node ir_node->data_analysis_node

Caption: Workflow for Spectroscopic Characterization.

Spectroscopic Data Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen atoms and the anisotropic effects of the aromatic system.

¹H NMR Predicted Data (in CDCl₃)
Proton Predicted Chemical Shift (δ, ppm) & Multiplicity
H-2~7.6 (d, J ≈ 2.2 Hz)
H-3~6.8 (d, J ≈ 2.2 Hz)
H-5~7.4 (d, J ≈ 8.5 Hz)
H-6~7.2 (d, J ≈ 8.5 Hz)
Causality: The protons on the furan ring (H-2 and H-3) appear as doublets due to coupling with each other. The protons on the benzene ring (H-5 and H-6) also appear as doublets, coupling to each other. The exact chemical shifts are influenced by the deshielding effects of the adjacent halogens and the fused ring system.
¹³C NMR Predicted Data (in CDCl₃)
Carbon Predicted Chemical Shift (δ, ppm)
C-2~146
C-3~104
C-3a (C4)~110 (bearing Br)
C-4 (C3a)~129
C-5~125
C-6~122
C-7~118 (bearing Cl)
C-7a~154
Note: Assignments are predictive and require 2D NMR experiments (like HSQC/HMBC) for definitive confirmation.

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition through isotopic patterns. The presence of both bromine and chlorine creates a highly distinctive pattern.

  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

This combination leads to a characteristic cluster of peaks for the molecular ion (M⁺).

Predicted Mass Spectrometry Data
Ion Description
[M]⁺ The base peak in the molecular ion cluster, corresponding to C₈H₄⁷⁹Br³⁵ClO. m/z ≈ 229.9
[M+2]⁺ A combination of C₈H₄⁸¹Br³⁵ClO and C₈H₄⁷⁹Br³⁷ClO. This will be the most intense peak in the cluster. m/z ≈ 231.9
[M+4]⁺ Corresponding to C₈H₄⁸¹Br³⁷ClO. m/z ≈ 233.9
Relative Intensity The approximate intensity ratio of the M:M+2:M+4 peaks will be ~3:4:1, which is a definitive signature for the presence of one bromine and one chlorine atom.[16]
Fragmentation Expect initial loss of CO, Br, or Cl radicals, leading to fragment ions that can be used to further confirm the structure.

Conclusion: A Versatile Intermediate for Drug Discovery

This guide outlines robust and reproducible strategies for the synthesis and characterization of this compound. The methodologies presented, rooted in fundamental principles of organic chemistry, provide a clear pathway for researchers to access this valuable chemical intermediate. The detailed characterization protocols form a self-validating system, ensuring the structural integrity of the final compound. As a halogenated building block, this compound is primed for use in a multitude of cross-coupling reactions, enabling the rapid diversification of the benzofuran scaffold. This capability is essential for modern drug discovery programs, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.[3]

References

The Therapeutic Potential of 4-Bromo-7-chlorobenzofuran: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped therapeutic potential of a specific di-halogenated derivative, 4-Bromo-7-chlorobenzofuran. While direct pharmacological data on this compound is scarce, this paper will synthesize existing knowledge on halogenated benzofurans to postulate its most promising applications. By examining structure-activity relationships and established biological pathways, we will outline a strategic framework for its investigation as a novel therapeutic agent, with a primary focus on oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to explore the promise of this compound.

The Benzofuran Scaffold: A Foundation of Therapeutic Diversity

The benzofuran core, consisting of a fused benzene and furan ring, is a structural motif found in numerous natural and synthetic compounds with significant pharmacological properties.[3][4] Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[1][5] The versatility of the benzofuran scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

The significance of the benzofuran nucleus in drug discovery is underscored by the number of approved drugs and clinical candidates that feature this core structure.[6][7] For instance, Amiodarone, a benzofuran derivative, is a widely used antiarrhythmic agent.[8] This precedent highlights the potential of the benzofuran scaffold to yield clinically relevant therapeutics.

The Role of Halogenation: Enhancing Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran ring has been consistently shown to significantly enhance the biological activities of these compounds, particularly their anticancer and antimicrobial properties.[3][9][10] Halogenation can influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its ability to interact with biological targets.[10][11]

Several studies have demonstrated that halogenated benzofuran derivatives exhibit potent cytotoxicity against a variety of cancer cell lines.[9][12] For example, certain bromo- and chloro-substituted benzofurans have shown high and selective toxicity towards leukemia cells, inducing apoptosis at low micromolar concentrations.[9] Similarly, the presence of halogens can confer potent antibacterial and antifungal activity to the benzofuran scaffold.[13][14]

Given these established principles, the presence of both a bromine and a chlorine atom in This compound suggests a strong potential for significant biological activity. The specific substitution pattern may lead to unique interactions with cellular targets, warranting a thorough investigation of its therapeutic potential.

Postulated Therapeutic Application I: Oncology

The most promising therapeutic application for this compound, based on extensive literature on halogenated benzofurans, is in the field of oncology.[3][9] We hypothesize that this compound could act as a potent cytotoxic agent against various cancer cell lines.

Proposed Mechanism of Action

The anticancer efficacy of benzofuran derivatives is often linked to their ability to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[1] Halogenated derivatives, in particular, have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression. A plausible hypothesis is that this compound could interfere with critical cellular processes in cancer cells, leading to their death.

Anticancer_MoA cluster_0 This compound cluster_1 Cancer Cell cluster_2 Cellular Outcomes A This compound B Cellular Uptake A->B C Interaction with Intracellular Targets B->C D Disruption of Signaling Pathways (e.g., NF-κB, MAPK) C->D E Induction of Oxidative Stress C->E F Cell Cycle Arrest D->F G Apoptosis D->G E->G H Inhibition of Proliferation F->H G->H

Caption: Proposed Mechanism of Anticancer Activity.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer potential of this compound, a preliminary in vitro cytotoxicity screening using the MTT assay is recommended.[1] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., human leukemia HL-60 and K562, cervical cancer HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Parameter Description
Cell Lines HL-60 (acute promyelocytic leukemia), K562 (chronic myelogenous leukemia), HeLa (cervical cancer)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48-72 hours
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Endpoint IC₅₀ value

Postulated Therapeutic Application II: Infectious Diseases

The second major area of therapeutic potential for this compound is in the treatment of infectious diseases. Halogenated compounds, including benzofuran derivatives, are known to possess significant antimicrobial properties.[13][14]

Proposed Mechanism of Action

The antimicrobial action of small molecules often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of this compound, enhanced by the halogen atoms, may facilitate its penetration into microbial cells.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Spectrum of Activity cluster_2 Mechanism of Action Studies cluster_3 Outcome A Synthesize and Purify This compound B Minimum Inhibitory Concentration (MIC) Assay A->B C Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria B->C D Test against Fungal Strains (e.g., C. albicans) B->D E Cell Membrane Permeability Assay C->E D->E F Enzyme Inhibition Assays E->F G DNA/RNA Synthesis Inhibition Assays F->G H Identify Lead Compound for further development G->H

Caption: Experimental Workflow for Antimicrobial Evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Parameter Description
Microorganisms Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)
Method Broth microdilution
Endpoint Minimum Inhibitory Concentration (MIC)

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, the wealth of data on structurally related halogenated benzofurans provides a strong rationale for its investigation as a potential therapeutic agent. The proposed primary applications in oncology and infectious diseases are based on well-established structure-activity relationships. The experimental protocols outlined in this guide offer a clear and validated path for the preliminary evaluation of its biological activity.

Future research should focus on a comprehensive screening of this compound against a broader panel of cancer cell lines and microbial strains. Should promising activity be identified, subsequent studies should elucidate the precise mechanism of action, followed by in vivo efficacy and toxicity studies. The exploration of this and other novel halogenated benzofuran derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-7-chlorobenzofuran for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety protocols and handling procedures for 4-Bromo-7-chlorobenzofuran, a halogenated benzofuran derivative of significant interest in medicinal chemistry and pharmacological research.[1] Given its reactive nature, a thorough understanding and implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, chemists, and drug development professionals actively working with this and similar chemical entities.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance requiring careful management. The primary hazards associated with this compound are detailed below. A systematic risk assessment should be conducted before any handling activities.

GHS Classification and Health Effects

Based on notifications to the ECHA C&L Inventory, 4-Bromo-7-chloro-1-benzofuran is classified with the following hazards[2]:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed[2]. Ingestion can lead to systemic toxicity.

  • Skin Irritation, Category 2 (H315): Causes skin irritation[2]. Prolonged or repeated contact can lead to inflammation and dermatitis.

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation[2]. Direct contact with the eyes can result in significant damage.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation[2]. Inhalation of dust or fumes can irritate the respiratory tract.

Physicochemical Hazards

While not classified as combustible, containers of this compound may burn in a fire, potentially emitting corrosive and toxic fumes.[3] Hazardous decomposition products can include carbon oxides (CO, CO2), nitrogen oxides, and hydrogen halides.[4]

Table 1: Summary of Hazard Information for this compound

Hazard Classification (GHS)GHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Source: ECHA C&L Inventory data for 4-Bromo-7-chloro-1-benzofuran via PubChem.[2]

Risk Assessment Workflow

The causality behind a robust safety protocol begins with a systematic risk assessment. The following workflow should be implemented before commencing any new procedure involving this compound.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Measures cluster_execution Phase 3: Execution & Review A Identify Procedure Involving This compound B Review Safety Data Sheet & GHS Hazards [H302, H315, H319, H335] A->B Consult C Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C Inform D Evaluate Quantities & Concentrations Used C->D Consider E Select Engineering Controls (Fume Hood, Glovebox) D->E Dictate F Determine Required PPE (Gloves, Eye Protection, Lab Coat) E->F Mandate G Develop Safe Work Procedure (SWP) F->G Incorporate H Implement SWP & Conduct Experiment G->H Execute I Review & Refine Protocol Post-Experiment H->I Feedback

Caption: Risk assessment and control workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering solutions should be the primary defense, supplemented by appropriate PPE. This approach minimizes reliance on human behavior for safety.

Engineering Controls
  • Ventilation: All handling of this compound, particularly weighing and transferring of the solid, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to keep airborne concentrations low.[5] This is critical to mitigate the risk of respiratory tract irritation (H335).

  • Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin irritation, serious eye damage, and potential for inhalation.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.

    • Protective Clothing: A lab coat is mandatory. For procedures with a higher risk of contamination, chemically resistant aprons or suits may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for preventing accidental exposure and maintaining the chemical's stability.

Handling
  • Avoid all personal contact, including the inhalation of dust or fumes.[3]

  • Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3][7]

  • Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[5][8]

  • Work clothes should be laundered separately from personal clothing. Contaminated work clothing should not be allowed out of the workplace.[3][8]

Storage
  • Store in a tightly-closed, original container in a cool, dry, and well-ventilated area.[5][6]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[4][5]

  • Protect containers from physical damage and inspect them regularly for leaks.[6]

Emergency Procedures

A pre-planned emergency response is crucial for mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a POISON CENTER or doctor.[5]

  • If on Skin: Immediately flush the skin with plenty of water and soap.[5] Remove all contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice/attention.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse mouth.[3] Immediately call a POISON CENTER or doctor.[9] Do NOT induce vomiting.[7]

Accidental Release Measures
  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3]

    • Sweep up, shovel up, or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[3]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert Emergency Services, providing the location and nature of the hazard.[3]

    • Prevent the spillage from entering drains or waterways.[3]

    • Contain the spill with inert material (e.g., sand, earth) if it can be done without risk.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[10]

  • Specific Hazards: The compound is not combustible, but containers may burn, emitting corrosive fumes.[3]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Start Emergency Event (Spill or Exposure) Spill_Assess Assess Spill Size Start->Spill_Assess Spill Exposure_Route Identify Exposure Route Start->Exposure_Route Exposure Spill_Minor Minor Spill Spill_Assess->Spill_Minor Minor Spill_Major Major Spill Spill_Assess->Spill_Major Major Spill_PPE Don Full PPE Spill_Minor->Spill_PPE Spill_Evacuate Evacuate Area Spill_Major->Spill_Evacuate Spill_Clean Clean with Inert Material, Containerize for Disposal Spill_PPE->Spill_Clean Spill_Alert Alert Emergency Services Spill_Evacuate->Spill_Alert Exposure_Inhale Inhalation Exposure_Route->Exposure_Inhale Exposure_Skin Skin Contact Exposure_Route->Exposure_Skin Exposure_Eye Eye Contact Exposure_Route->Exposure_Eye Action_Inhale Move to Fresh Air, Seek Medical Attention Exposure_Inhale->Action_Inhale Action_Skin Flush with Water/Soap, Remove Contaminated Clothing Exposure_Skin->Action_Skin Action_Eye Rinse with Water (15 min), Seek Medical Attention Exposure_Eye->Action_Eye

Caption: Decision tree for emergency response to a spill or personnel exposure.

Waste Disposal

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3]

  • Waste should be sent to an authorized hazardous or special waste collection point.[3] Do not allow the product to enter drains, soil, or other waterways.[5]

References

An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-7-chlorobenzofuran, a halogenated heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its chemical identity, commercial availability, synthetic pathways, and potential applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, onto the benzofuran core can significantly modulate the molecule's physicochemical properties and biological activity. This strategic halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. This compound is a specific example of such a scaffold, offering a unique substitution pattern for further chemical elaboration.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is crucial for its effective use in research and synthesis.

PropertyValueSource
CAS Number 855343-01-0[4]
Molecular Formula C₈H₄BrClO[4][5][6]
Molecular Weight 231.47 g/mol [4]
Synonyms 4-bromo-7-chloro-1-benzofuran[6]
Appearance Solid[5]
Purity Typically ≥95%[5]
SMILES ClC1=C(OC=C2)C2=C(Br)C=C1[4]
InChI Key QNZKCAHQZRFCHA-UHFFFAOYSA-N[5][6]

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers, primarily for research and development purposes. When procuring this compound, it is essential to consider factors such as purity, available quantities, and shipping conditions. Some suppliers may require cold-chain transportation to ensure the stability of the compound.[4]

SupplierContact InformationNotes
Sigma-Aldrich --INVALID-LINK--Lists the compound and provides access to safety and technical documents.
BLD Pharm --INVALID-LINK--Offers the product with details on its chemical properties and may require cold-chain transportation.[4]
CymitQuimica --INVALID-LINK--Provides the compound in various quantities with a specified purity of 95%.[5]
ChemScene LLC (Partner of Sigma-Aldrich)Available through the Sigma-Aldrich platform.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Approaches: A Mechanistic Perspective

A plausible synthetic route could commence from a suitably substituted phenol, followed by the construction of the furan ring and subsequent halogenation steps. The order of these steps is critical to directing the bromine and chlorine atoms to the 4- and 7-positions, respectively. A patent for the preparation of 7-bromobenzofuran, for instance, describes a two-step process involving the reaction of o-bromophenol with a protected bromo- or chloroacetaldehyde, followed by an acid-catalyzed cyclization.[7] This general approach could be adapted for the synthesis of this compound.

The following diagram illustrates a conceptual workflow for the synthesis of a halogenated benzofuran derivative.

G A Starting Material (e.g., Substituted Phenol) B Introduction of Furan Precursor (e.g., via Williamson Ether Synthesis) A->B Reagents for furan ring formation C Cyclization (e.g., Acid-catalyzed) B->C Acid catalyst D Halogenation Step 1 (e.g., Bromination) C->D Brominating agent E Halogenation Step 2 (e.g., Chlorination) D->E Chlorinating agent F Purification (e.g., Chromatography) E->F G Final Product This compound F->G G A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Stille) A->B Introduction of diverse functional groups C Library of Novel Benzofuran Derivatives B->C D Biological Screening (e.g., Anticancer, Antimicrobial) C->D E Lead Compound Identification D->E F Drug Development E->F

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-7-chlorobenzofuran from ortho-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive, three-step synthetic route for the preparation of 4-Bromo-7-chlorobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ortho-bromophenol, and proceeds through a regioselective chlorination, a Williamson ether synthesis, and concludes with an acid-catalyzed intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern the experimental choices.

Introduction: The Significance of Substituted Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds found in a wide array of natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, make them a focal point of significant research interest. The specific substitution pattern of halogens on the benzofuran core, as in this compound, can profoundly influence the molecule's biological activity and pharmacokinetic profile, making it a key target for the synthesis of novel therapeutic agents. This document outlines a reliable and reproducible pathway to this important molecule.

Overall Synthetic Scheme

The synthesis of this compound from ortho-bromophenol is achieved in three distinct steps:

  • Step 1: Regioselective Chlorination of ortho-bromophenol to yield 2-bromo-4-chlorophenol.

  • Step 2: Williamson Ether Synthesis to form 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene.

  • Step 3: Acid-Catalyzed Intramolecular Cyclization to afford the final product, this compound.

Synthetic_Pathway A ortho-Bromophenol B 2-Bromo-4-chlorophenol A->B Step 1: Chlorination (NCS, H₂SO₄) C 1-Bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene B->C Step 2: Etherification (ClCH₂(CHOCH₃)₂, K₂CO₃) D This compound C->D Step 3: Cyclization (PPA, Heat)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-4-chlorophenol (Intermediate I)

Scientific Rationale

The initial step involves the regioselective chlorination of ortho-bromophenol. The hydroxyl group of a phenol is a strongly activating ortho-, para- directing group for electrophilic aromatic substitution. To achieve the desired 4-chloro substitution, the incoming electrophile must be directed to the position para to the hydroxyl group. While direct chlorination can lead to a mixture of isomers, the use of N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by a strong acid like sulfuric acid, provides a reliable method for this transformation[1]. The acid protonates NCS, increasing its electrophilicity and facilitating the selective chlorination.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
ortho-Bromophenol173.0110.0 g57.8 mmol
N-Chlorosuccinimide (NCS)133.538.1 g60.7 mmol
Sulfuric Acid (conc.)98.080.3 mL~5.5 mmol
Acetonitrile (MeCN)41.05150 mL-
Dichloromethane (DCM)84.93300 mL-
Saturated NaCl (brine)-100 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ortho-bromophenol (10.0 g, 57.8 mmol) and acetonitrile (150 mL). Stir at room temperature until the phenol is completely dissolved.

  • Carefully add concentrated sulfuric acid (0.3 mL) to the solution.

  • In a single portion, add N-chlorosuccinimide (8.1 g, 60.7 mmol, 1.05 eq.) to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (100 mL) and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride (brine) solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-4-chlorophenol by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Part 2: Synthesis of 1-Bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene (Intermediate II)

Scientific Rationale

This step employs the Williamson ether synthesis, a classic and robust method for forming ethers from an alcohol (or phenol) and an alkyl halide. The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide[2][3]. In this protocol, 2-bromo-4-chlorophenol is deprotonated by potassium carbonate, and the resulting phenoxide attacks 2-chloro-1,1-dimethoxyethane. Acetonitrile or DMF are suitable polar aprotic solvents that facilitate SN2 reactions.

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base K₂CO₃ Ether Ar-O-R Phenoxide->Ether + R-X Alkyl_Halide R-X

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-chlorophenol207.4510.0 g48.2 mmol
2-Chloro-1,1-dimethoxyethane124.567.2 g57.8 mmol
Potassium Carbonate (K₂CO₃)138.2113.3 g96.4 mmol
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate (EtOAc)88.11300 mL-
Deionized Water18.02200 mL-
Saturated NaCl (brine)-100 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, combine 2-bromo-4-chlorophenol (10.0 g, 48.2 mmol), potassium carbonate (13.3 g, 96.4 mmol, 2.0 eq.), and N,N-dimethylformamide (100 mL).

  • Add 2-chloro-1,1-dimethoxyethane (7.2 g, 57.8 mmol, 1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil, 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Part 3: Synthesis of this compound (Final Product)

Scientific Rationale

The final step is an acid-catalyzed intramolecular cyclization. Strong acids, such as polyphosphoric acid (PPA), are effective for this transformation[4]. The mechanism involves the acid-catalyzed elimination of one methanol molecule from the acetal to form an oxonium ion. This is followed by an intramolecular electrophilic attack of the activated aromatic ring onto the electrophilic carbon of the oxonium ion. Subsequent elimination of the second methanol molecule and rearomatization yields the benzofuran ring system[4].

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene295.5410.0 g33.8 mmol
Polyphosphoric Acid (PPA)-50 g-
Toluene92.14100 mL-
Saturated NaHCO₃ solution-200 mL-
Ethyl Acetate (EtOAc)88.11200 mL-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Place polyphosphoric acid (50 g) in a 250 mL round-bottom flask and heat to 80-90 °C with mechanical stirring.

  • Dissolve the crude 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene (10.0 g, 33.8 mmol) in toluene (50 mL).

  • Add the toluene solution dropwise to the hot, stirring PPA over 30 minutes.

  • After the addition is complete, increase the temperature to 110-120 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker.

  • Stir the mixture until the PPA is fully hydrolyzed. The mixture should be acidic.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • ortho-Bromophenol and 2-bromo-4-chlorophenol are corrosive and toxic. Avoid skin and eye contact.

  • N-Chlorosuccinimide is a skin and eye irritant.

  • Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of benzofuran derivatives. This document offers a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind these powerful catalytic methods.

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[1][2][4] The versatility of the benzofuran core has made it a cornerstone in drug discovery and development, with numerous benzofuran-containing molecules advancing into clinical trials and beyond.[1][3][5] Consequently, the development of efficient and versatile synthetic methods for accessing functionalized benzofuran derivatives is of paramount importance to the medicinal and organic chemistry communities.[6][7][8]

Palladium catalysis has emerged as a particularly powerful and versatile tool for the construction of the benzofuran ring system.[6][7][9] These methods often offer high efficiency, broad functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions.[10][11] This guide will explore several key palladium-catalyzed strategies for benzofuran synthesis, providing both the theoretical underpinnings and practical, step-by-step protocols.

Palladium-Catalyzed Methodologies for Benzofuran Synthesis: A Strategic Overview

The palladium-catalyzed synthesis of benzofurans can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of a particular method often depends on the desired substitution pattern of the final product and the availability of starting materials. This guide will focus on three prominent and widely utilized approaches:

  • Sonogashira Coupling Followed by Cyclization: A classic and reliable method involving the coupling of a terminal alkyne with an ortho-halo- or ortho-iodophenol, followed by an intramolecular cyclization to form the furan ring.[10][12][13]

  • Intramolecular Heck Reaction: This strategy involves the palladium-catalyzed intramolecular cyclization of a vinyl ether, often derived from an ortho-halophenol.[14][15][16]

  • C-H Activation and Oxidative Cyclization: A more modern approach that involves the direct functionalization of a C-H bond, offering a more atom-economical and often more direct route to benzofurans.[17][18][19][20][21]

Each of these methodologies will be discussed in detail, with a focus on the reaction mechanism, key experimental considerations, and a representative experimental protocol.

Methodology 1: Sonogashira Coupling and Cyclization

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[12] When applied to the synthesis of benzofurans, this reaction is typically performed with an ortho-iodophenol and a terminal alkyne. The resulting ortho-alkynylphenol intermediate then undergoes an intramolecular cyclization to afford the benzofuran product.[6][7][10] This two-step, one-pot process is highly efficient and allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring.[13][22]

Mechanistic Rationale

The overall transformation proceeds through two distinct catalytic cycles: the Sonogashira coupling and the subsequent cyclization.

  • Sonogashira Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Intramolecular Cyclization: The ortho-alkynylphenol intermediate, in the presence of a base, undergoes a 5-exo-dig cyclization. The phenoxide attacks the alkyne, leading to the formation of the benzofuran ring. This step can be promoted by the palladium catalyst or occur under thermal or base-mediated conditions.

Sonogashira_Cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition Pd_alkyne Ar-Pd(II)-C≡CR(L_n) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Coupled_Product o-Alkynylphenol Pd_alkyne->Coupled_Product ArX o-Iodophenol (Ar-X) ArX->PdII Alkyne Terminal Alkyne (R-C≡CH) Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->PdII Cyclization_Intermediate Phenoxide Intermediate Coupled_Product->Cyclization_Intermediate Base Benzofuran 2-Substituted Benzofuran Cyclization_Intermediate->Benzofuran 5-exo-dig Cyclization

Caption: Catalytic cycle for Sonogashira coupling and subsequent intramolecular cyclization.

Key Experimental Considerations
  • Palladium Source: A variety of Pd(0) and Pd(II) sources can be used, with Pd(OAc)2 and PdCl2(PPh3)2 being common choices.[6][7]

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is typically used as a co-catalyst to facilitate the formation of the copper acetylide.[6][7]

  • Base: An amine base, such as triethylamine or piperidine, is commonly employed to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.[6][7]

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are often used.[10]

Summary of Typical Reaction Conditions
ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand PPh₃, or other phosphine ligands
Copper Source CuI (2-10 mol%)
Base Et₃N, piperidine, or other amine bases
Solvent DMF, MeCN, or THF
Temperature 60-100 °C
Reaction Time 2-24 hours
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is adapted from a general procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling and cyclization reaction.[10][11]

Materials:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg)

  • CuI (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenol (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran as a white solid.

Methodology 2: Intramolecular Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful tool for C-C bond formation.[16] In the context of benzofuran synthesis, an intramolecular variant is particularly useful.[14][15] This approach typically involves the cyclization of an ortho-iodoaryl vinyl ether, which can be prepared from the corresponding ortho-iodophenol and an activated alkyne.[15]

Mechanistic Rationale

The intramolecular Heck reaction proceeds via a standard Heck catalytic cycle. The key steps are:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl-iodine bond of the ortho-iodoaryl vinyl ether to form a Pd(II) intermediate.

  • Intramolecular Carbopalladation: The palladium center then coordinates to the double bond of the vinyl ether, followed by migratory insertion of the alkene into the aryl-palladium bond. This step forms the benzofuran ring and a new C-Pd bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting organopalladium intermediate to regenerate the double bond within the newly formed ring system and produce a hydridopalladium(II) species.

  • Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Intramolecular_Heck cluster_heck Intramolecular Heck Reaction Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Oxidative Addition Cyclized_Pd Cyclized Pd(II) Intermediate PdII->Cyclized_Pd Intramolecular Carbopalladation Hydrido_Pd H-Pd(II)-I(L_n) Cyclized_Pd->Hydrido_Pd β-Hydride Elimination Product Benzofuran Derivative Cyclized_Pd->Product Hydrido_Pd->Pd0 Reductive Elimination (Base) Substrate o-Iodoaryl Vinyl Ether Substrate->PdII

Caption: Catalytic cycle for the intramolecular Heck reaction for benzofuran synthesis.

Key Experimental Considerations
  • Palladium Source: Pd(OAc)₂ is a commonly used palladium source for Heck reactions.[15]

  • Ligand: Phosphine ligands, such as PPh₃, are often employed to stabilize the palladium catalyst and promote the desired reactivity.[15]

  • Base: A base, such as Ag₂CO₃ or an amine base, is required to neutralize the acid formed during the reaction and to facilitate the reductive elimination step.[15]

  • Solvent: High-boiling polar aprotic solvents like acetonitrile (MeCN) or DMF are typically used.[15]

Summary of Typical Reaction Conditions
ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand PPh₃ (10-20 mol%)
Base Ag₂CO₃, K₂CO₃, or Et₃N
Solvent MeCN, DMF, or Toluene
Temperature 80-120 °C
Reaction Time 12-24 hours
Detailed Experimental Protocol: Synthesis of a 2-Substituted-3-Functionalized Benzofuran

This protocol is based on a reported synthesis of 2-substituted-3-functionalized benzofurans via an intramolecular Heck reaction.[15]

Materials:

  • ortho-Iodoaryl vinyl ether (1.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • PPh₃ (0.1 mmol, 26.2 mg)

  • Ag₂CO₃ (1.5 mmol, 413 mg)

  • Acetonitrile (MeCN) (10 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the ortho-iodoaryl vinyl ether (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Ag₂CO₃ (413 mg, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 115 °C in an oil bath with vigorous stirring for 15 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired benzofuran derivative.

Methodology 3: C-H Activation and Oxidative Cyclization

Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis.[17][18][19][20][21] In the context of benzofuran synthesis, palladium-catalyzed C-H activation/oxidative cyclization reactions provide a direct route from readily available starting materials, such as phenols and alkynes or styrenes, without the need for pre-functionalized aryl halides.[17][18][23][24]

Mechanistic Rationale

While the precise mechanism can vary depending on the specific reaction, a general catalytic cycle for the C-H activation/oxidative cyclization of a phenol and an alkyne can be proposed:

  • C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the phenol and facilitates the cleavage of an ortho C-H bond, forming a palladacycle intermediate. This step is often the rate-determining step.[19]

  • Alkyne Insertion: The alkyne then coordinates to the palladium center and inserts into the Pd-C bond of the palladacycle.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-O bond of the benzofuran ring and a Pd(0) species.

  • Oxidation: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species to complete the catalytic cycle.

CH_Activation cluster_ch_activation C-H Activation/Oxidative Cyclization PdII_catalyst Pd(II)X_2 Palladacycle Palladacycle Intermediate PdII_catalyst->Palladacycle C-H Activation Alkyne_Complex Alkyne-Palladacycle Complex Palladacycle->Alkyne_Complex Insertion_Product Alkyne Insertion Product Alkyne_Complex->Insertion_Product Migratory Insertion Pd0 Pd(0) Insertion_Product->Pd0 Product Benzofuran Insertion_Product->Product Reductive Elimination Pd0->PdII_catalyst Oxidation Phenol Phenol Phenol->Palladacycle Alkyne Alkyne Alkyne->Alkyne_Complex Oxidant Oxidant Oxidant->Pd0

Caption: Plausible catalytic cycle for C-H activation and oxidative cyclization.

Key Experimental Considerations
  • Palladium Catalyst: Pd(OAc)₂ is a common catalyst for these transformations.[23]

  • Oxidant: An external oxidant is often required to regenerate the active Pd(II) catalyst. Common oxidants include benzoquinone (BQ), Cu(OAc)₂, or even molecular oxygen (air).[25][26] In some cases, one of the reactants can also act as the oxidant.[23]

  • Ligand: In some cases, ligands such as phosphines or N-heterocyclic carbenes (NHCs) can be used to modulate the reactivity and selectivity of the catalyst.

  • Solvent: Solvents such as DMF, DMSO, or acetic acid are frequently used.

Summary of Typical Reaction Conditions
ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)
Oxidant Benzoquinone, Cu(OAc)₂, Ag₂CO₃, O₂ (air)
Additives Sometimes a ligand or a co-catalyst is needed
Solvent DMF, DMSO, AcOH, or Toluene
Temperature 100-140 °C
Reaction Time 12-48 hours
Detailed Experimental Protocol: Synthesis of a 5-Hydroxybenzofuran Derivative

This protocol is adapted from a reported palladium-catalyzed C-H functionalization/cyclization strategy.[23]

Materials:

  • Benzoquinone (1.0 mmol, 108 mg)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 122 mg)

  • Pd(OAc)₂ (0.1 mmol, 22.4 mg)

  • Toluene (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a sealed tube, combine benzoquinone (108 mg, 1.0 mmol), the terminal alkyne (1.2 mmol), and Pd(OAc)₂ (22.4 mg, 0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene (5 mL) to the mixture.

  • Seal the tube tightly and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-hydroxybenzofuran derivative.

Conclusion

Palladium catalysis offers a powerful and versatile platform for the synthesis of a wide array of benzofuran derivatives. The methodologies outlined in these application notes—Sonogashira coupling/cyclization, intramolecular Heck reaction, and C-H activation/oxidative cyclization—represent some of the most robust and widely adopted strategies in the field. Each approach provides a unique set of advantages in terms of substrate scope, functional group tolerance, and atom economy.

By understanding the underlying mechanistic principles and carefully considering the experimental parameters, researchers can effectively leverage these palladium-catalyzed reactions to access both simple and complex benzofuran-containing molecules. The detailed protocols provided herein serve as a practical starting point for the implementation of these synthetic strategies in both academic and industrial research settings, ultimately facilitating the discovery and development of new therapeutic agents and advanced materials.

References

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4-Bromo-7-chlorobenzofuran for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active natural products.[1][2] Functionalization of this core structure is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging new carbon-carbon bonds.[3][4] This guide provides a detailed protocol and in-depth scientific rationale for the selective Suzuki-Miyaura coupling of 4-Bromo-7-chlorobenzofuran, a substrate of significant interest in medicinal chemistry due to its two distinct halogenated sites available for diversification.

The inherent reactivity difference between aryl bromides and chlorides under palladium catalysis (C-Br > C-Cl) presents a strategic advantage, allowing for chemoselective functionalization at the C-4 position.[5] This application note will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, a step-by-step experimental protocol, and critical insights for successful execution and troubleshooting.

The Scientific Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron species, typically a boronic acid or its ester.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[4] This is often the rate-determining step, and the reactivity order is generally I > Br > OTf > Cl.[3]

  • Transmetalation: The organic moiety from the boronic acid (or its more nucleophilic boronate form) is transferred to the palladium center, displacing the halide.[7] This step is facilitated by a base, which activates the boronic acid to form a more reactive "ate" complex.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][10]

Visualizing the Mechanism

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR)2) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)Ln-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation To Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Coupling at the C-4 Position

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Flash column chromatography system

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.04 equiv) in a portion of the reaction solvent.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask containing the substrates and base.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7-chlorobenzofuran product.[5]

Key Reaction Parameters
ParameterRecommended Range/ValueRationale & Key Considerations
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst and ligand system is crucial for reaction efficiency and can influence selectivity. Pd(OAc)₂ with a phosphine ligand is a common and effective choice.[5]
Catalyst Loading 1-5 mol%Lower loadings are desirable for process efficiency, but higher loadings may be necessary for challenging substrates.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Electron-rich and bulky phosphine ligands can accelerate oxidative addition, especially for less reactive chlorides, but are generally effective for bromides as well.[11][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield.[7] Inorganic bases are most common.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3] The solvent can also influence catalyst stability and selectivity.[14][15]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to maintain selectivity for the C-Br bond.[5]
Reaction Time 12 - 24 hoursReaction progress should be monitored to determine the optimal time for completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality reagents; Inappropriate base or solvent.Ensure the palladium catalyst is active. Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.[3] Screen different bases and solvent systems.[12]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source without a reducing agent.Rigorous degassing is critical. The presence of oxygen can promote the homocoupling of boronic acids.[3]
Dehalogenation of Starting Material Side reaction at the palladium center.This can occur after oxidative addition. Optimizing the ligand and reaction conditions may minimize this side product.[3]
Formation of Palladium Black Catalyst decomposition and precipitation.Ensure proper ligand-to-palladium stoichiometry. The use of more robust ligands or catalyst systems can enhance stability.[16]

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for the synthesis of novel, functionalized benzofuran derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve site-selective diversification, a critical capability in the iterative process of drug discovery and development. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and proactive troubleshooting are essential for achieving high yields and purity. The protocol and insights provided herein serve as a robust starting point for researchers aiming to exploit this versatile transformation.

References

Application Notes & Protocols: The Strategic Utility of 4-Bromo-7-chlorobenzofuran in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of 4-Bromo-7-chlorobenzofuran as a versatile intermediate in organic synthesis. We will move beyond a simple recitation of procedures to explore the underlying chemical principles, strategic considerations for reaction design, and practical, field-tested protocols. The focus is on leveraging the unique electronic and steric properties of this halogenated benzofuran to construct complex molecular architectures relevant to pharmaceutical and materials science applications.

Introduction: Understanding the Synthetic Potential of this compound

This compound is a synthetically valuable building block due to the differential reactivity of its two halogen substituents. The bromine atom at the 4-position and the chlorine atom at the 7-position on the benzofuran scaffold allow for selective, sequential functionalization through a variety of cross-coupling reactions.[1] This differential reactivity is the cornerstone of its utility, enabling chemists to introduce diverse functionalities at specific positions with a high degree of control.

The benzofuran core itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The ability to precisely decorate this core using this compound as a starting material makes it a powerful tool in the synthesis of novel drug candidates and functional materials.

Key Applications & Strategic Considerations

The primary synthetic utility of this compound lies in its application in transition-metal-catalyzed cross-coupling reactions.[4] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions, allowing for selective functionalization at the 4-position.[5]

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a cornerstone application.[4][6][7][8] By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can achieve selective coupling at the C4-Br bond while leaving the C7-Cl bond intact for subsequent transformations.

Causality of Selectivity: The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to the Pd(0) catalyst is the primary driver for this selectivity.[5] The C-Br bond is weaker and more polarizable, facilitating its cleavage and insertion of the palladium catalyst.[7][9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

Objective: To synthesize 4-Aryl-7-chlorobenzofuran derivatives.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[10]

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10] Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Aryl-7-chlorobenzofuran.

Trustworthiness Check: The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar product spot. The final product must be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram: Selective Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product Start_Mat This compound Inert_Atmosphere Inert Atmosphere (Ar/N₂) Start_Mat->Inert_Atmosphere Boronic_Acid Arylboronic Acid Boronic_Acid->Inert_Atmosphere Catalyst Pd(PPh₃)₄ Catalyst->Inert_Atmosphere Base K₂CO₃ Base->Inert_Atmosphere Solvent Dioxane/Water Solvent->Inert_Atmosphere Heating Heating (80-100 °C) Inert_Atmosphere->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product_Mol 4-Aryl-7-chlorobenzofuran Purification->Product_Mol

Caption: Workflow for the selective Suzuki-Miyaura coupling of this compound.

Sequential Functionalization: A Gateway to Molecular Complexity

The true power of this compound lies in its potential for sequential, site-selective functionalization. After the initial reaction at the 4-position, the remaining chlorine atom at the 7-position can be targeted in a subsequent cross-coupling reaction. This often requires more forcing reaction conditions (e.g., higher temperatures, different catalyst/ligand systems) due to the lower reactivity of the C-Cl bond.

Catalyst Systems for C-Cl Bond Activation: For the subsequent coupling at the C7-Cl position, such as in a Buchwald-Hartwig amination, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often employed with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[11][12] These advanced ligands facilitate the challenging oxidative addition of the C-Cl bond.

Experimental Protocol: Sequential Buchwald-Hartwig Amination

Objective: To synthesize 4-Aryl-7-aminobenzofuran derivatives from a 4-Aryl-7-chlorobenzofuran intermediate.

Materials:

  • 4-Aryl-7-chlorobenzofuran (1.0 equivalent)

  • A primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add 4-Aryl-7-chlorobenzofuran (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Aryl-7-aminobenzofuran.

Trustworthiness Check: The disappearance of the starting material and the formation of a new, often more polar, product should be confirmed by TLC or LC-MS. The structural integrity of the final compound must be verified by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Logical Relationship Diagram: Sequential Functionalization

Sequential_Functionalization Start This compound Step1 Step 1: Suzuki Coupling (C4-Br selective) Start->Step1 Intermediate 4-Aryl-7-chlorobenzofuran Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (C7-Cl functionalization) Intermediate->Step2 Product 4-Aryl-7-(amino)benzofuran Step2->Product

Caption: Sequential functionalization strategy using this compound.

Data Summary: Reactivity & Conditions

PositionBondTypical Coupling ReactionCatalyst System (Example)Base (Example)Temperature (°C)Relative Reactivity
4C-BrSuzuki-MiyauraPd(PPh₃)₄K₂CO₃80-100High
7C-ClBuchwald-Hartwig AminationPd₂(dba)₃ / XPhosNaOtBu100-120Moderate

Safety & Handling

This compound:

  • Hazard Class: Irritant. May cause skin, eye, and respiratory irritation.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Reagents:

  • Palladium Catalysts: Can be toxic and are often air-sensitive. Handle with care, using an inert atmosphere where necessary.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere.

  • Toluene/Dioxane: Flammable and toxic solvents. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, substituted benzofurans. Its key strength lies in the differential reactivity of its halogen substituents, which allows for a controlled, sequential introduction of various functionalities. By understanding the principles of catalyst selection and reaction optimization, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and functional materials. The protocols provided herein serve as a validated starting point for the exploration of its rich synthetic potential.

References

The Strategic Application of 4-Bromo-7-chlorobenzofuran in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Unique Utility of 4-Bromo-7-chlorobenzofuran

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The strategic functionalization of the benzofuran core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making the availability of versatile building blocks a critical component of successful drug discovery programs.

This guide focuses on the application of a particularly valuable, dihalogenated benzofuran derivative: This compound . This molecule offers medicinal chemists a powerful tool for the regioselective introduction of molecular diversity, leveraging the differential reactivity of its two halogen atoms. The presence of a bromine atom at the 4-position and a chlorine atom at the 7-position allows for a stepwise and controlled functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the synthesis of complex, multi-substituted benzofuran derivatives that are often inaccessible through traditional synthetic routes.

This document provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for its regioselective functionalization and insights into the design of novel therapeutic agents.

Core Principles: Regioselective Functionalization

The synthetic power of this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl > F.[1][7] This principle dictates that the more reactive C4-Br bond can be selectively functionalized while leaving the C7-Cl bond intact for subsequent transformations. This stepwise approach is crucial for building molecular complexity in a controlled manner.

Below is a conceptual workflow illustrating this principle:

Caption: Regioselective functionalization of this compound.

Application Notes & Protocols

The following sections provide detailed protocols for the key palladium-catalyzed cross-coupling reactions that enable the selective functionalization of this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[8][9][10] In the context of this compound, it allows for the selective introduction of aryl or heteroaryl moieties at the 4-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and promoting the desired reactivity.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid partner for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective coupling of an arylboronic acid at the C4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2 M aqueous solution, 2-3 equivalents)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene) and the aqueous base (e.g., 2M Na₂CO₃).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-7-chlorobenzofuran derivative.

Expected Outcome: The C4-Br bond will selectively react, yielding the 4-aryl-7-chlorobenzofuran. The C7-Cl bond can then be targeted in a subsequent coupling reaction under more forcing conditions if desired.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne).[11][12][13] This reaction is particularly valuable for introducing alkynyl moieties that can serve as versatile handles for further transformations, such as click chemistry or conversion to other functional groups.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.

Experimental Protocol: Regioselective Sonogashira Coupling at the C4-Position

This protocol details the selective coupling of a terminal alkyne at the C4-position.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, anhydrous)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-7-chlorobenzofuran.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide variety of amines.[9][14][15] This reaction is of immense importance in medicinal chemistry as the resulting aryl amine motif is present in a vast number of pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often employed to promote the reductive elimination step and prevent catalyst deactivation.

  • Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol describes the selective amination at the C4-position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq) and the phosphine ligand (e.g., XPhos, 0.03 eq) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the amine (1.2 eq), and the strong base (e.g., NaOtBu, 1.5 eq).

  • Transfer the catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-amino-7-chlorobenzofuran derivative.

Data Presentation: A Comparative Overview

The following table summarizes the expected regioselectivity and general reaction conditions for the functionalization of this compound.

Reaction TypePosition of ReactivityTypical Catalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura C4-BrPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-100
Sonogashira C4-BrPdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NEtTHF, DMF25-60
Buchwald-Hartwig C4-BrPd₂(dba)₃ / XPhos or SPhosNaOtBu, LHMDSToluene, Dioxane80-110

Visualization of Key Synthetic Pathways

The following diagrams illustrate the application of this compound as a scaffold in the synthesis of more complex, medicinally relevant molecules.

Caption: Synthesis of a 4-aryl-7-chlorobenzofuran via Suzuki coupling.

References

Application Note & Protocol: Regioselective Bromination of 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the bromination of 7-chlorobenzofuran. Brominated benzofuran derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] This protocol emphasizes a regioselective approach, detailing the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and critical safety considerations. The aim is to equip researchers with a robust and reproducible method for the synthesis of brominated 7-chlorobenzofuran, a key intermediate for further functionalization.

Introduction: The Significance of Brominated Benzofurans

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in drug discovery.[1] The introduction of a bromine atom onto the benzofuran core dramatically enhances its utility as a synthetic intermediate. Aryl bromides are versatile precursors for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing complex molecular architectures.[3][4]

The starting material, 7-chlorobenzofuran, presents an interesting case for electrophilic aromatic substitution. The benzofuran ring system is generally more reactive towards electrophiles than benzene itself.[5] The electrophilic attack preferentially occurs on the electron-rich furan ring.[5][6] Theoretical and experimental studies have shown that electrophilic substitution on benzofuran typically favors the 2-position due to the formation of a more stabilized carbocation intermediate.[7][8][9] The presence of a chlorine atom at the 7-position, being an ortho-, para-directing deactivator, is expected to influence the regioselectivity of the bromination, making a careful selection of reaction conditions paramount for achieving the desired isomer.

Mechanistic Insights: The Rationale Behind Reagent and Condition Selection

The bromination of 7-chlorobenzofuran is an electrophilic aromatic substitution reaction. The choice of the brominating agent and solvent is critical to control the regioselectivity and minimize the formation of undesired byproducts.

Reaction Mechanism:

  • Generation of the Electrophile: A suitable brominating reagent is required to generate the bromine electrophile (Br+). Common reagents include molecular bromine (Br2), N-Bromosuccinimide (NBS), and tetraalkylammonium tribromides.[3] For enhanced reactivity and selectivity, a Lewis acid catalyst can be employed to polarize the Br-Br bond.

  • Electrophilic Attack: The electron-rich furan ring of 7-chlorobenzofuran attacks the bromine electrophile. The attack at the 2-position is generally favored as the resulting sigma complex allows for better delocalization of the positive charge onto the benzene ring.[7][8]

  • Aromatization: A base present in the reaction mixture removes a proton from the carbocation intermediate, restoring the aromaticity of the furan ring and yielding the brominated product.

The chlorine atom at the 7-position exerts a deactivating inductive effect and a directing mesomeric effect. While it deactivates the benzene ring towards electrophilic attack, its influence on the more reactive furan ring is less pronounced. However, steric hindrance from the 7-chloro group might slightly disfavor substitution at the adjacent 6-position on the benzene ring, further promoting substitution on the furan ring.

Experimental Protocol: Step-by-Step Guide

This protocol outlines a general procedure for the bromination of 7-chlorobenzofuran. Researchers should optimize the conditions based on their specific requirements and available instrumentation.

Materials and Equipment
Reagents Equipment
7-ChlorobenzofuranRound-bottom flask with a magnetic stir bar
N-Bromosuccinimide (NBS)Reflux condenser
Acetonitrile (anhydrous)Heating mantle with a temperature controller
Dichloromethane (DCM)Separatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
Saturated sodium thiosulfate solutionThin-layer chromatography (TLC) plates (silica gel)
Anhydrous magnesium sulfateColumn chromatography setup (silica gel)
HexaneNMR spectrometer
Ethyl acetateMass spectrometer
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[10][11]

  • Fume Hood: All manipulations involving bromine and chlorinated solvents must be performed in a well-ventilated chemical fume hood.[12]

  • Bromine Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[13] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Workflow Diagram

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 7-Chlorobenzofuran in Acetonitrile Add_NBS Add NBS in portions Start->Add_NBS Stir at 0°C Heat Heat to Reflux Add_NBS->Heat Allow to warm to RT Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with Na2S2O3 Cool->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize by NMR & MS Purify->Analyze End Pure Product Analyze->End

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-7-chlorobenzofuran in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including potent kinase inhibitors.[1][3][4][5] This document provides detailed application notes and proposed protocols for the utilization of 4-Bromo-7-chlorobenzofuran as a versatile starting material for the synthesis of novel kinase inhibitors. While direct literature examples for this specific starting material are not prevalent, its di-halogenated nature presents a strategic advantage for selective functionalization, enabling the generation of diverse compound libraries for screening and lead optimization. This guide will focus on the rationale behind using this building block and provide an exemplary protocol for its derivatization via Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery.[6]

Introduction: The Benzofuran Scaffold in Kinase Inhibition

The benzofuran moiety is a heterocyclic aromatic compound consisting of a fused benzene and furan ring.[7] This structural motif is present in a wide array of natural products and synthetic molecules with significant pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[7][8] In the context of kinase inhibition, the benzofuran core can serve as a bioisostere for other aromatic systems, participating in crucial interactions within the ATP-binding pocket of kinases.[9] The planarity of the ring system and the potential for hydrogen bonding via the furan oxygen make it an attractive scaffold for designing inhibitors that can effectively compete with ATP.

Halogenated benzofurans are particularly valuable in drug discovery.[10][11] The presence of halogen atoms, such as bromine and chlorine, can enhance binding affinity through halogen bonding, improve metabolic stability, and provide synthetic handles for further molecular elaboration.[11] The specific substitution pattern of this compound offers two distinct points for diversification, allowing for the systematic exploration of the chemical space around the benzofuran core to optimize potency and selectivity against target kinases.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for reaction optimization and safety.

PropertyValueSource
Molecular Formula C₈H₄BrClOPubChem CID: 57840183[12]
Molecular Weight 231.47 g/mol PubChem CID: 57840183[12]
CAS Number 855343-01-0PubChem CID: 57840183[12]
Appearance (Typically) Off-white to pale yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)General Chemical Knowledge

Proposed Synthetic Strategy: Diversification via Suzuki-Miyaura Coupling

The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise approach to diversification.[13][14] The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an aryl halide and an organoboron compound, making it an ideal choice for this purpose.[6]

This strategy enables the introduction of a wide variety of substituents at the 4-position, including aryl, heteroaryl, and alkyl groups, which are common features in known kinase inhibitors. The resulting 7-chloro-4-substituted benzofuran can then be further functionalized at the 7-position if desired, or the chlorine atom can be retained to potentially engage in beneficial interactions with the target kinase.

Diagram: Proposed Synthetic Workflow

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid/Ester B->C D 4-Aryl-7-chlorobenzofuran Library C->D Diversification E In Vitro Kinase Assays D->E Biological Screening F Hit Identification E->F G Lead Optimization (SAR) F->G

Caption: Workflow for generating a kinase inhibitor library from this compound.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This reaction can be adapted for a wide range of aryl and heteroaryl boronic acids or esters to generate a library of compounds for biological screening.

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 231.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg) in 2 mL of toluene.

  • Inert Atmosphere: Place a magnetic stir bar in the reaction flask, seal it with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask via syringe.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 4-phenyl-7-chlorobenzofuran.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale for Experimental Choices

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. Other palladium catalysts and ligands can be screened for optimal performance.

  • Base: An inorganic base like potassium carbonate is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (toluene) and a polar solvent (ethanol/water) is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) active catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity and to prevent catalyst degradation.

Application in Kinase Inhibitor Design

The synthesized 4-aryl-7-chlorobenzofuran derivatives can be evaluated for their inhibitory activity against a panel of protein kinases. The aryl group introduced at the 4-position can be tailored to target specific features of the kinase ATP-binding site, such as the hinge region, the hydrophobic pocket, or the solvent-exposed region.

Diagram: Kinase ATP-Binding Site Interactions

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region Hydrophobic Hydrophobic Pocket Solvent Solvent Front Benzofuran 4-Aryl-7-chlorobenzofuran Benzofuran->Hinge H-Bonding (O-atom) π-stacking Aryl Aryl Group (at C4) Aryl->Hydrophobic Hydrophobic Interactions Chloro Chloro Group (at C7) Chloro->Solvent Potential Interactions

Caption: Potential binding interactions of a 4-aryl-7-chlorobenzofuran inhibitor in a kinase ATP-binding site.

Conclusion

This compound represents a strategically valuable, yet underutilized, building block for the synthesis of novel kinase inhibitors. Its di-halogenated nature allows for selective and diverse functionalization, primarily through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for a multi-step benzofuran synthesis is consistently low. Where should I start troubleshooting?

A low overall yield in a multi-step synthesis can be due to inefficiencies at one or several stages. A systematic approach is crucial. Begin by analyzing each step individually. Run small-scale trials of each reaction and assess the yield and purity of the intermediates. This will help pinpoint the problematic transformation. Often, purification steps involving chromatography can lead to significant material loss, so optimizing these procedures is also essential.[1]

Q2: I'm struggling with the regioselectivity of my benzofuran synthesis. What are the key factors to consider?

Regioselectivity is a common challenge, particularly in electrophilic substitution or cyclization reactions.[2][3] The outcome is often dictated by the stability of the reaction intermediates. For instance, in electrophilic attack on the benzofuran ring, substitution at the 2-position is often favored due to the formation of a more stable carbocation intermediate stabilized by the benzene ring.[3][4] The choice of catalyst, solvent, and the electronic properties of the substituents on your starting materials can all influence the regiochemical outcome.[2] Careful consideration of the reaction mechanism is key to predicting and controlling regioselectivity.

Q3: Are there general recommendations for solvent and base selection in benzofuran synthesis?

Solvent and base choice are highly dependent on the specific reaction. For metal-catalyzed cross-coupling reactions, anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.[5][6] In palladium-catalyzed reactions like the Larock-type synthesis, using a base that does not generate water at high temperatures, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is preferable to sodium bicarbonate (NaHCO₃).[5][7] For intramolecular cyclizations, the polarity of the solvent can significantly impact the reaction rate and yield.

Q4: How do electron-donating and electron-withdrawing groups on my substrates affect the reaction?

Substituent effects can be profound. Generally, electron-donating groups on the phenol or aniline precursors can increase the nucleophilicity of the reacting species, often leading to higher yields and faster reaction rates in cyclization steps.[8][9][10] Conversely, electron-withdrawing groups can decrease reactivity and may require harsher reaction conditions or more active catalysts.[8][9]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis of substituted benzofurans.

Problem 1: Low or No Yield in Palladium-Catalyzed Synthesis (e.g., Sonogashira/Heck Coupling followed by Cyclization)

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or of low quality.

    • Solution: Purchase a fresh batch of the catalyst from a reputable supplier. Consider using a more robust palladium source, such as Pd(PPh₃)₄, which can sometimes be more effective than (PPh₃)₂PdCl₂.[5] The addition of a co-catalyst like copper(I) iodide (CuI) can also improve results in Sonogashira couplings.[5][8]

  • Base-Induced Water Formation: Using sodium bicarbonate (NaHCO₃) as a base at high temperatures (e.g., 110°C) can lead to its decomposition and the formation of water, which can deactivate the palladium catalyst.[5][7]

    • Solution: Switch to an anhydrous base that is stable at high temperatures. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[5] Organic bases such as triethylamine (NEt₃) can also be effective.

  • Incomplete Coupling: The initial cross-coupling reaction may not be going to completion.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Optimize the ligand-to-metal ratio, as this can significantly impact catalytic activity.

  • Side Reactions: At elevated temperatures, starting materials may decompose, leading to "tarring" and catalyst poisoning.[5]

    • Solution: Lower the reaction temperature and extend the reaction time. If possible, consider a different synthetic route that proceeds under milder conditions.

Workflow for Troubleshooting Low Yield in Pd-Catalyzed Benzofuran Synthesis

Caption: A step-by-step workflow for diagnosing and resolving low yields in palladium-catalyzed benzofuran synthesis.

Problem 2: Formation of an Amide Byproduct in Acid-Catalyzed Cyclization of O-Aryl Ketoximes

Potential Cause and Solution:

  • Beckmann Rearrangement: Under strong acidic conditions, O-aryl ketoximes can undergo a competing Beckmann rearrangement to form an amide instead of the desired benzofuran.[11]

    • Solution: To favor the intramolecular cyclization, modify the reaction conditions to be milder.

      • Use Milder Acids: Switch from strong Brønsted acids (like sulfuric acid) to Lewis acids (e.g., BF₃·OEt₂) or milder protic acids (like p-toluenesulfonic acid).

      • Change Solvent: Employ aprotic solvents to disfavor the protonation steps that facilitate the rearrangement.

      • Lower Temperature: Reducing the reaction temperature can often suppress the activation energy barrier for the Beckmann rearrangement more than that of the desired cyclization.[11]

Problem 3: Poor Regioselectivity in Friedel-Crafts Type Cyclizations

Potential Cause and Solution:

  • Steric and Electronic Effects: In cases where both ortho positions on a phenol are available for cyclization, a mixture of regioisomers can be formed.[2] The outcome is influenced by both steric hindrance from neighboring groups and the electronic activation of the aromatic ring.

    • Solution:

      • Introduce a Blocking Group: If possible, temporarily introduce a bulky blocking group at one of the ortho positions to direct the cyclization to the desired site. This group can be removed in a subsequent step.

      • Modify Substituents: Altering the electronic nature of the substituents on the aromatic ring can influence the regioselectivity.

      • Alternative Synthetic Routes: Consider a different synthetic strategy that offers better regiochemical control, such as a metal-catalyzed cross-coupling approach where the connectivity is explicitly defined by the starting materials.

Data Presentation

Table 1: Comparison of Bases in a Larock-Type Benzofuran Synthesis

EntryBaseSolventTemperature (°C)Yield (%)Reference
1NaHCO₃DMF110<5[5][7]
2K₂CO₃DMF110>70[5]
3Cs₂CO₃DMF110>80[5]
4NEt₃DMF110~60[5]

Yields are generalized from literature examples and may vary based on specific substrates.

Experimental Protocols

Protocol 1: Optimized Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is adapted from Sonogashira coupling followed by cyclization methodologies.[12]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol (1.0 mmol, 1.0 equiv), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-substituted benzofuran.

Reaction Pathway for Sonogashira Coupling and Cyclization

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization o-Iodophenol o-Iodophenol Coupled Intermediate Coupled Intermediate o-Iodophenol->Coupled Intermediate Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Intermediate Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst->Coupled Intermediate Catalyzes Base (e.g., NEt3) Base (e.g., NEt3) Base (e.g., NEt3)->Coupled Intermediate Activates Alkyne Cyclization Cyclization Coupled Intermediate->Cyclization 2-Substituted Benzofuran 2-Substituted Benzofuran Cyclization->2-Substituted Benzofuran Forms Furan Ring

Caption: A simplified schematic of the two-stage process for synthesizing 2-substituted benzofurans via a palladium-catalyzed pathway.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these crucial transformations. Here, we move beyond simple protocols to explain the underlying principles that govern success in coupling these often-challenging substrates.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the rationale behind them.

Q1: My Suzuki coupling reaction is not working or giving very low yields. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Start by evaluating these critical parameters:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Some precatalysts are air-sensitive; consider using a fresh batch or a more robust, air-stable version like a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen is a common culprit for failed reactions. It can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of your brominated heterocycle and boronic acid. Boronic acids, especially heteroaryl boronic acids, can degrade over time through protodeboronation.[1][3]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[1][4] In biphasic reactions, vigorous stirring is necessary to maximize the interfacial area.[1]

Q2: I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a frequent challenge, particularly with electron-rich or proton-labile heterocycles like pyrroles and indoles.[1][3] Here’s how to address it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.[1][5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce or eliminate protodeboronation.[1][6]

  • Use More Stable Boron Reagents: Boronic acids are susceptible to hydrolysis.[3] Consider using more stable derivatives like boronate esters (e.g., pinacol esters), organotrifluoroborates, or MIDA boronates.[3][6][7] These reagents often exhibit slower release of the boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of protodeboronation.[8][9][10]

Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction.

  • Primary Cause - Oxygen: The most frequent cause of homocoupling is the presence of oxygen, which can lead to Pd(II)-mediated coupling of two boronic acid molecules.[1][2][3][11][12]

  • Solution - Rigorous Degassing: The most effective solution is to meticulously degas all solvents (including water for biphasic systems) and ensure the reaction is run under a strict inert atmosphere.[1][6] A common method is to bubble an inert gas like argon or nitrogen through the solvent for an extended period before use.

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be beneficial over Pd(II) sources which might be more prone to promoting this side reaction if not efficiently reduced.[3][6]

Q4: I am attempting to couple a sterically hindered brominated heterocycle and the reaction is very sluggish. What conditions should I try?

A4: Steric hindrance can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[13][14][15][16] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[3][6]

  • Stronger Bases: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the challenging transmetalation step with hindered substrates.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1] Solvents with high boiling points like dioxane, toluene, or DMF are suitable for this.[3][17]

Q5: My brominated heterocycle is undergoing dehalogenation. How can I suppress this?

A5: Dehalogenation (replacement of the bromine with a hydrogen) can occur, especially with electron-rich heterocycles or under harsh basic conditions.

  • Protecting Groups: For N-H containing heterocycles like pyrroles, indoles, or imidazoles, the acidic proton can interfere with the reaction. Protection of the nitrogen atom (e.g., with a BOC or SEM group) can prevent deprotonation by the base and subsequent side reactions, including dehalogenation.[18]

  • Milder Reaction Conditions: Using a weaker base and lower reaction temperatures can sometimes mitigate dehalogenation.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling versus undesired side reactions. Screening different ligands may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand should I choose as a starting point for my brominated heterocycle?

A: For a general starting point with brominated heterocycles, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with a suitable phosphine ligand is a good choice.

Ligand TypeRecommended for...ExamplesRationale
Buchwald Biarylphosphines Sterically hindered or electron-rich heterocycles.[1]XPhos, SPhos, RuPhosBulky and electron-rich, promoting both oxidative addition and reductive elimination.[3][6]
Ferrocenylphosphines General purpose, good for a wide range of substrates.dppfRobust and versatile, often providing good yields.[3]
N-Heterocyclic Carbenes (NHCs) Electron-rich heterocycles and sterically demanding couplings.PEPPSI-type catalystsStrong σ-donors that form stable palladium complexes.[3]
Q: How do I choose the right base for my reaction?

A: The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice depends on the sensitivity of your substrate and the solvent system.

BaseCommon Use CasesConsiderations
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) General purpose, widely used in biphasic systems.[5]Cs₂CO₃ is more soluble and often more effective but also more expensive.[19]
Phosphates (K₃PO₄) Anhydrous conditions, good for sterically hindered or base-sensitive substrates.[5][6]Often requires anhydrous solvents and should be finely powdered.[4]
Hydroxides (NaOH, KOH) Strong bases, can be effective but may promote side reactions.Can lead to degradation of sensitive functional groups.[5]
Fluorides (KF, CsF) Mild bases, useful for minimizing protodeboronation.The fluoride ion is thought to activate the boronic acid.
Q: What is the role of water in a Suzuki coupling reaction?

A: In many Suzuki reactions, a biphasic solvent system (e.g., toluene/water, dioxane/water) is used. Water helps to dissolve the inorganic base (like K₂CO₃) and facilitates the formation of the 'ate' complex of the boronic acid, which is crucial for the transmetalation step. However, as discussed, water can also be detrimental by causing protodeboronation of sensitive boronic acids.[1][3] In such cases, anhydrous conditions are preferred.[6]

Q: My brominated heterocycle is a pyridine. Are there any special considerations?

A: Yes, pyridinic nitrogens are Lewis basic and can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[3][20] This can be particularly problematic in anhydrous reactions. Adding a Lewis acid like trimethyl borate can sometimes sequester the pyridine, preventing it from interfering with the catalyst.[21] For polychlorinated or polybrominated pyridines, site-selectivity can also be a factor to consider.[22][23]

Section 3: Experimental Protocols & Visualizations

General Protocol for Screening Suzuki Coupling Conditions

This protocol provides a framework for optimizing the reaction between a brominated heterocycle and a boronic acid.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Boronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated heterocycle, boronic acid, and the base.[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the ligand.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Troubleshooting Flowchart

This diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling reaction.

Troubleshooting_Suzuki start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality - Purity of starting materials? - Age/storage of boronic acid? - Catalyst/ligand activity? start->check_reagents check_conditions Review Reaction Conditions - Degassing sufficient? - Anhydrous conditions met? - Correct stoichiometry? start->check_conditions side_reactions Analyze Crude Mixture Any side products? check_reagents->side_reactions check_conditions->side_reactions protodeborylation Protodeboronation (Loss of Boronic Acid) side_reactions->protodeborylation Yes homocoupling Homocoupling (Boronic Acid Dimer) side_reactions->homocoupling Yes dehalogenation Dehalogenation (Loss of Bromine) side_reactions->dehalogenation Yes no_reaction Starting Material Unchanged side_reactions->no_reaction No sol_proto Solution: - Use milder base (e.g., KF) - Use boronate ester - Anhydrous conditions protodeborylation->sol_proto sol_homo Solution: - Rigorous degassing - Check for O2 leaks - Use Pd(0) source homocoupling->sol_homo sol_dehalo Solution: - Use milder base/temp - Protect N-H groups dehalogenation->sol_dehalo sol_no_react Solution: - Increase temperature - Screen ligands (e.g., Buchwald) - Screen bases/solvents no_reaction->sol_no_react

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X (Brominated Heterocycle) Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) + Base Ar'-B(OR)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-7-chlorobenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and structurally related benzofuran scaffolds. Benzofurans are crucial heterocyclic motifs found in numerous pharmaceuticals and biologically active compounds.[1][2] Achieving high yields, particularly with specific substitution patterns like the 4-bromo-7-chloro arrangement, can be challenging.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established synthetic strategies.

Table of Contents

  • Core Synthesis Strategy: An Overview

  • Troubleshooting Guide & Yield Optimization (Q&A)

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocol

  • References

Core Synthesis Strategy: An Overview

The synthesis of substituted benzofurans can be approached through various pathways, including Perkin rearrangement, Sonogashira coupling followed by cyclization, and intramolecular cyclization of α-aryloxy ketones.[3][4][5][6] One of the most direct and versatile methods, especially for controlling substitution on the benzene ring, involves the reaction of a substituted phenol with an α-haloketone or its equivalent, followed by intramolecular cyclization.[7][8][9]

For this compound, a logical and robust approach starts with 3-Bromo-6-chlorophenol. This precursor contains the required halogen substitution pattern. The furan ring is then constructed in a subsequent step. The key transformation is an O-alkylation of the phenol followed by a cyclodehydration reaction to form the benzofuran ring system. Lewis acids like titanium tetrachloride (TiCl₄) can promote a one-pot reaction combining Friedel–Crafts-like alkylation and intramolecular cyclodehydration.[7][9]

Below is a general workflow diagram illustrating this strategic approach.

G A Starting Material Selection: 3-Bromo-6-chlorophenol & 2-chloro-1,1-dimethoxyethane B O-Alkylation (Williamson Ether Synthesis) A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Intermediate: 1-Bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene B->C D Acid-Catalyzed Intramolecular Cyclization & Elimination C->D Acid (e.g., PPA, H₃PO₄) Heat E Crude Product: This compound D->E F Purification (Column Chromatography / Recrystallization) E->F G Final Product: High Purity this compound F->G G start Low Yield in O-Alkylation Step check_sm TLC shows significant unreacted phenol? start->check_sm action1 Increase Temperature (e.g., to 80 °C) check_sm->action1 Yes check_purity Verify Reagent Purity check_sm->check_purity No (multiple side products) action2 Use a Stronger Base (e.g., NaH) action1->action2 action3 Ensure Anhydrous Solvent (DMF, MeCN) action2->action3 end Improved Intermediate Yield action3->end check_purity->end

References

Technical Support Center: Synthesis of Halogenated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated benzofurans. As a critical scaffold in numerous pharmaceuticals, natural products, and materials, the efficient and selective synthesis of these compounds is paramount.[1][2][3] However, their preparation is often plagued by challenges ranging from poor regioselectivity to catalyst deactivation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic routes. Here, we address the most common issues encountered in the lab, providing field-proven insights and validated methodologies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing halogenated benzofurans, and what are the main trade-offs?

A1: There are two principal approaches:

  • Direct Halogenation of a Pre-formed Benzofuran Core: This involves treating a synthesized benzofuran with a halogenating agent. It is often straightforward but can suffer from poor regioselectivity and over-halogenation, especially with electron-rich benzofurans.[4]

  • Cyclization of Halogenated Precursors: This strategy involves building the benzofuran ring from starting materials that already contain the desired halogen. This method offers excellent control over the halogen's position but may require a longer synthetic sequence. Common examples include palladium- or copper-catalyzed cyclizations of halogenated phenols with alkynes.[1][5]

The choice depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. For complex molecules where regiocontrol is critical, the precursor approach is generally superior.

Q2: How can I control regioselectivity during the direct electrophilic halogenation of a benzofuran?

A2: Regioselectivity is dictated by the stability of the intermediate sigma complex (arenium ion). For unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position because the resulting positive charge is well-stabilized by the adjacent oxygen and the fused benzene ring, analogous to a benzylic carbocation.[6][7]

Key factors to control selectivity are:

  • Electronic Effects: Electron-donating groups on the benzene ring can activate it, leading to competing halogenation on the aromatic core. Conversely, electron-withdrawing groups deactivate the benzene ring, favoring halogenation on the furan moiety.

  • Steric Hindrance: Bulky substituents at C2 can direct the incoming electrophile to the C3 position.

  • Reaction Conditions: Milder halogenating agents (e.g., N-Bromosuccinimide [NBS] or N-Chlorosuccinimide [NCS] instead of Br₂ or Cl₂) and low temperatures often improve selectivity by favoring the kinetically controlled product.[8]

Q3: When should I choose a palladium-catalyzed versus a copper-catalyzed cyclization route?

A3: Both palladium and copper are extensively used for constructing the benzofuran core, particularly via Sonogashira-type couplings followed by intramolecular cyclization.[5]

  • Palladium Catalysis: Generally offers a broader substrate scope and higher reactivity, especially for less reactive aryl chlorides. However, palladium catalysts are expensive and can be sensitive to air and moisture. A common side reaction is the dehalogenation of the starting aryl halide.[9][10]

  • Copper Catalysis: Copper catalysts are significantly cheaper, more environmentally friendly, and often used as co-catalysts with palladium to facilitate alkyne coupling.[1][5] However, a major drawback of using copper is the promotion of oxidative homocoupling of terminal alkynes (Glaser coupling), which forms undesired diyne byproducts.[11] Copper-free Sonogashira protocols have been developed to circumvent this issue.[11]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low Yield in Palladium-Catalyzed Benzofuran Synthesis from o-Iodophenols

  • Question: "My palladium-catalyzed reaction between an o-iodophenol and a terminal alkyne is failing, yielding less than 10% of the desired benzofuran. I'm using NaHCO₃ as the base in DMF at 110°C and observe mostly unreacted starting material and some dark, insoluble precipitate."

  • Analysis & Solution: This is a classic issue often traced to catalyst deactivation and suboptimal base selection.[9]

    • Cause 1: Water Formation & Catalyst Deactivation. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which poisons the palladium catalyst.[9]

    • Solution 1: Change the Base. Switch to an anhydrous, non-nucleophilic organic base like triethylamine (TEA) or an inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which are more thermally stable and do not generate water.[9][11]

    • Cause 2: Alkyne Homocoupling (Glaser Coupling). If you are using a standard Sonogashira setup with a copper co-catalyst (e.g., CuI), the formation of alkyne dimers is a frequent side reaction.[11]

    • Solution 2: Employ Copper-Free Conditions. To prevent homocoupling, utilize a copper-free Sonogashira protocol. This typically involves a robust palladium catalyst (e.g., Pd(PPh₃)₄) and an amine base, which is often sufficient to facilitate the coupling without a copper co-catalyst.[11]

    • Cause 3: Inadequate Ligand. The phosphine ligand may not be robust enough for the reaction conditions.

    • Solution 3: Screen Ligands. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling and stabilize the palladium catalyst. Consider screening ligands if base and catalyst changes are ineffective.

Diagram 1: Troubleshooting Failed Pd-Catalyzed Cyclization

G start Low Yield in Pd-Catalyzed Cyclization check_base Is the base NaHCO₃ at high temp? start->check_base check_copper Are you using a Cu(I) co-catalyst? check_base->check_copper No sol_base Switch to anhydrous base (e.g., Cs₂CO₃, TEA) check_base->sol_base Yes check_conditions Are reaction conditions strictly anaerobic? check_copper->check_conditions No sol_copper Use copper-free Sonogashira protocol check_copper->sol_copper Yes (Glaser coupling likely) uncyclized_product Is the uncyclized Sonogashira product observed? check_conditions->uncyclized_product Yes sol_degas Degas solvent and use inert atmosphere (Ar/N₂) check_conditions->sol_degas No (Catalyst oxidation likely) uncyclized_product->start No, re-evaluate substrate electronics sol_optimize_cyclization Increase temperature or change solvent to promote intramolecular C-O formation uncyclized_product->sol_optimize_cyclization Yes

Caption: A decision tree for troubleshooting common failures.

Problem 2: Formation of Addition Products During Direct Halogenation

  • Question: "I'm attempting to brominate 2,3-dimethylbenzofuran in CS₂ at -50°C. Instead of the expected ring-substituted product, I'm isolating an unstable adduct. What is happening?"

  • Analysis & Solution: You are observing the formation of a kinetically favored halogen-adduct across the furan double bond. This is a known phenomenon in the halogenation of substituted benzofurans at low temperatures.[12]

    • Mechanism: The electrophilic halogen (e.g., Br₂) adds across the electron-rich C2-C3 double bond to form a 2,3-dihalo-2,3-dihydrobenzofuran intermediate. This reaction is often reversible.

    • Solution: The desired aromatic substitution product is thermodynamically more stable. To obtain it, the adduct must eliminate a molecule of H-X (e.g., HBr).

      • Thermal Elimination: After the initial low-temperature addition is complete (monitored by TLC), allow the reaction to slowly warm to room temperature. The increased thermal energy is often sufficient to drive the elimination of HBr and restore aromaticity.

      • Base-Promoted Elimination: Alternatively, after the addition, quench the reaction and treat the crude mixture with a mild, non-nucleophilic base (e.g., triethylamine) during workup to facilitate the elimination.

Diagram 2: Halogenation: Addition vs. Substitution Pathways

G Reactants Benzofuran + Br₂ Adduct Dibromo Adduct (Kinetic Product) [2,3-dihydro-2,3-dibromobenzofuran] Reactants->Adduct Low Temp (-50 °C) Product Substituted Benzofuran (Thermodynamic Product) Reactants->Product Higher Temp (Direct Substitution) Adduct->Product Warm to RT or add Base (-HBr)

Caption: Competing kinetic and thermodynamic halogenation pathways.

Key Quantitative Data Summary

The choice of reaction parameters significantly impacts yield and selectivity. The following table summarizes key findings from the literature for optimizing benzofuran synthesis.

ParameterCondition AOutcome ACondition BOutcome BRationale & Reference
Base NaHCO₃ (110 °C)Low Yield (<5%)Cs₂CO₃ (110 °C)High YieldNaHCO₃ decomposes to water, poisoning the Pd catalyst. Cs₂CO₃ is anhydrous and stable.[9]
Catalyst Pd/Cu SystemGlaser coupling byproductCopper-Free SystemNo homocouplingThe Cu(I) co-catalyst promotes oxidative homocoupling of terminal alkynes.[11]
Solvent TolueneModerate YieldDichloromethane (DCM) / Tetrahydrofuran (THF)No significant impact on yield or selectivityIn some copper-catalyzed cascade reactions, solvent polarity had minimal effect on the outcome, indicating a robust catalytic cycle.[13]
Substituents Electron-Rich PhenolsFailed to afford productElectron-Poor PhenolsGood YieldIn certain copper-catalyzed trifunctionalizations, electron-rich substrates were incompatible with the reaction conditions, highlighting the importance of substrate electronics.[13]

Validated Protocols

Protocol 1: Selective Mono-bromination of 2-Phenylbenzofuran using NBS

This protocol is designed to minimize over-halogenation by using a mild brominating agent and controlled conditions.

  • Preparation: To a solution of 2-phenylbenzofuran (1.0 eq) in 20 mL of carbon tetrachloride (CCl₄) in a round-bottom flask wrapped in aluminum foil (to exclude light), add N-Bromosuccinimide (NBS) (1.05 eq).

  • Initiation: Add a catalytic amount of benzoyl peroxide (AIBN can also be used).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a 10% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash and a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-2-phenylbenzofuran.

Protocol 2: Copper-Free Sonogashira/Cyclization for 2-Phenylbenzofuran

This protocol avoids the use of a copper co-catalyst to prevent the formation of diyne byproducts from Glaser coupling.[9][11]

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine o-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Reagent Addition: Add anhydrous, degassed DMF (0.2 M solution) via syringe, followed by phenylacetylene (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110°C. Stir vigorously and monitor by TLC until the starting material is consumed (typically 4-12 hours). The reaction mixture will turn dark.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (eluting with hexanes or a hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.

References

Technical Support Center: Purification of 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-7-chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important heterocyclic building block. The inherent challenges in purifying halogenated aromatics stem from subtle differences in polarity between the target molecule and its related impurities. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, typical impurities include:

  • Starting Materials: Unreacted precursors, such as a substituted 2-halophenol or a halo-acetaldehyde equivalent, are common.[1]

  • Regioisomers: During halogenation steps, bromination or chlorination may occur at other positions on the benzofuran ring system, leading to isomeric impurities that are often difficult to separate.

  • Dehalogenated Byproducts: Reductive processes during the synthesis or workup can lead to the formation of 4-bromobenzofuran or 7-chlorobenzofuran.

  • Solvent Adducts & Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be challenging to remove completely.

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used methods are silica gel column chromatography and recrystallization.

  • Column Chromatography is the workhorse technique for separating compounds with different polarities. It is particularly useful for removing both less polar and more polar impurities.[2][3][4]

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid sample, provided a suitable solvent or solvent system can be identified.[5][6] It is often used as a final polishing step after chromatography.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis, providing an area percentage value for the main peak and detecting non-volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is essential for confirming the structural identity of the compound and for detecting proton-containing impurities. The absence of unexpected signals in the spectrum is a strong indicator of high purity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and confirming the molecular weight of the product.[10]

Q4: What are the key physical properties of this compound relevant to purification?

A4: Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 231.47 g/mol [11]Essential for mass spectrometry analysis.
Physical Form SolidEnables purification by recrystallization.
Boiling Point 266.8 ± 20.0 °C at 760 mmHgSuggests that distillation is not a practical lab-scale purification method due to the high temperature required, which could cause degradation.
XLogP3-AA 3.6[11]This calculated partition coefficient indicates moderate lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents like dichloromethane, ethyl acetate, and hexanes, which are commonly used in chromatography.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My final product shows co-elution of an impurity during column chromatography.
  • Probable Cause: The polarity of the impurity is very similar to that of your target compound, this compound. This is common with regioisomeric impurities. The chosen solvent system (mobile phase) does not have sufficient resolving power.

  • Proposed Solution:

    • Adjust Solvent System Polarity: The key is to decrease the overall polarity of the eluent to increase the retention time on the silica gel and allow for better separation. If you are using a Hexane/Ethyl Acetate system, systematically decrease the percentage of ethyl acetate. For example, move from a 95:5 Hexane:EtOAc system to a 98:2 system.

    • Change Solvent System Composition: Sometimes, changing the solvents themselves, while maintaining similar overall polarity, can alter the specific interactions with the stationary phase and improve resolution. Consider switching from an ethyl acetate-based system to one containing dichloromethane (DCM) or chloroform (Note: use chloroform in a fume hood with appropriate safety precautions).[4] For example, a Hexane/DCM gradient.

    • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for separation to occur.

    • Dry Loading: If your compound has limited solubility in the mobile phase, consider adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder onto the column. This can lead to sharper bands and better separation.

Problem 2: The compound fails to crystallize or oils out during recrystallization.
  • Probable Cause:

    • The chosen solvent is too good a solvent, even at low temperatures.

    • The solution is supersaturated with impurities that are inhibiting crystal lattice formation.

    • The cooling process is too rapid, preventing the formation of an ordered crystal structure.

  • Proposed Solution:

    • Introduce an Anti-Solvent: Use a binary solvent system.[5] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly. A common and effective pair for moderately polar compounds is Ethanol/Water or Dichloromethane/Hexane.[5][6]

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth. Alternatively, if you have a small crystal of pure product, add it to the cooled solution (seeding) to initiate crystallization.

    • Ensure Slow Cooling: After dissolving the compound at a high temperature, allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[5][12]

Diagram: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on the initial assessment of the crude product.

G start Crude this compound check_purity Assess Crude Purity (TLC/¹H NMR) start->check_purity is_solid Is the crude material solid? check_purity->is_solid purity_level Purity > 85%? is_solid->purity_level Yes column Action: Perform Column Chromatography is_solid->column No (Oily) main_impurity Main impurity more or less polar? purity_level->main_impurity Yes purity_level->column No recrystallize Action: Attempt Recrystallization main_impurity->recrystallize Yes column_then_recrys Action: Column Chromatography followed by Recrystallization main_impurity->column_then_recrys No (multiple impurities or similar polarity) end_node Pure Product recrystallize->end_node column->end_node column_then_recrys->end_node

Caption: Decision tree for selecting a purification strategy.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are general guidelines. Optimization may be required based on the specific impurity profile and scale of your reaction. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude material.

  • Materials:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

    • Glass chromatography column

    • Collection tubes, TLC plates, and developing chamber

  • Step-by-Step Procedure:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). The ideal system will give your product a retention factor (Rƒ) of approximately 0.25-0.35 and show clear separation from major impurities.

    • Column Packing (Slurry Method):

      • Prepare a slurry of silica gel in 100% hexane (approx. 50-100 g of silica per 1 g of crude product).

      • Secure the column vertically and add a small amount of hexane. Open the stopcock to drain a little solvent, ensuring no air bubbles are trapped in the fritted disc or cotton plug.

      • Pour the silica slurry into the column. Gently tap the column to ensure even packing. Add more hexane as needed and allow the silica to settle into a uniform bed. Do not let the column run dry.

    • Sample Loading:

      • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

      • Carefully pipette this solution onto the top of the silica bed.

      • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the bed.

      • Gently add a small layer of fresh eluent, being careful not to disturb the top of the silica bed.

    • Elution and Fraction Collection:

      • Fill the column with the chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate).

      • Begin collecting fractions. Monitor the progress of the separation by TLC analysis of the collected fractions.

      • Combine the fractions that contain the pure product.

    • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Solvent System via TLC (Rf ≈ 0.3) prep2 Pack Column with Silica Slurry prep1->prep2 run1 Load Crude Sample onto Column prep2->run1 run2 Elute with Solvent System run1->run2 run3 Collect Fractions run2->run3 ana1 Analyze Fractions by TLC run3->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 result Pure Product ana3->result

Caption: Standard workflow for purification via column chromatography.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is effective for removing minor impurities from a solid product.

  • Materials:

    • Crude solid this compound

    • Ethanol (95% or absolute)

    • Deionized water

    • Erlenmeyer flasks, hot plate, Büchner funnel

  • Step-by-Step Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point of the solvent.[5]

    • Induce Saturation: While the solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity). This is the saturation point.

    • Clarification: Add a few more drops of hot ethanol to make the solution clear again.

    • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[12]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of benzofurans. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful C-C and C-N bond-forming reactions. Given the unique electronic properties and potential for heteroatom coordination inherent to the benzofuran scaffold, catalyst stability can be a significant hurdle. This resource provides in-depth, mechanistically grounded solutions to common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 2-bromobenzofuran is sluggish and giving low yields. What are the likely causes related to the catalyst?

A1: Low conversion in the Suzuki-Miyaura coupling of benzofurans often points towards catalyst deactivation, which can stem from several sources. The primary culprits include:

  • Catalyst Poisoning by the Benzofuran Oxygen: The Lewis basic oxygen atom of the benzofuran ring can coordinate to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.[1][2] This is a particularly prevalent issue with electron-rich five-membered heteroarenes like benzofurans.[3]

  • Protodeboronation of the Boronic Acid: 2-Benzofurylboronic acids are known to be susceptible to protodeboronation, where the C-B bond is cleaved, leading to the formation of unsubstituted benzofuran as a byproduct.[4] While not a direct catalyst deactivation pathway, it consumes the nucleophile and can be exacerbated by conditions that also promote catalyst degradation, such as high temperatures.[4]

  • Formation of Palladium Black: The precipitation of black, elemental palladium is a clear sign of catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerate, rendering them inactive.[5] This can be caused by an insufficient ligand-to-metal ratio, high temperatures, or the presence of oxygen.[1]

Q2: I'm observing significant formation of "palladium black" in my Heck coupling reaction. How can I prevent this?

A2: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive state.[1][5] To prevent this, consider the following strategies:

  • Optimize the Ligand: The choice of ligand is critical for stabilizing the palladium catalyst.[6] For many cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[1] These ligands create a sterically hindered environment around the palladium atom, preventing aggregation.[1]

  • Control the Temperature: High reaction temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]

  • Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[1] It is crucial to rigorously degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1][4]

  • Adjust the Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1] While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[1]

Q3: My Buchwald-Hartwig amination of a chlorobenzofuran is failing. How does the choice of base impact catalyst stability in this context?

A3: The base is a critical component in the Buchwald-Hartwig amination, but an improper choice can lead to catalyst deactivation and substrate degradation, especially with sensitive benzofuran substrates.[1][3]

  • Base Strength and Substrate Compatibility: While a strong base is necessary to deprotonate the amine and facilitate the catalytic cycle, an overly strong or poorly soluble base can lead to the degradation of the benzofuran substrate.[7][8] This degradation can generate species that poison the catalyst. For base-sensitive substrates, weaker bases or alternative conditions may be necessary.[3]

  • Base-Mediated Ligand Degradation: Some strong bases can react with and degrade phosphine ligands, particularly at elevated temperatures. This reduces the concentration of the stabilizing ligand and can lead to catalyst decomposition.

  • Inorganic Base Solubility: In some cases, the low solubility of inorganic bases like K3PO4 can lead to slow and irreproducible reactions. The solid base can also provide a surface for catalyst precipitation.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting materials.

  • Low isolated yield of the desired 2-arylbenzofuran.

  • Formation of unsubstituted benzofuran (from protodeboronation).[4]

Diagnostic Workflow:

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_solutions Solutions OA Oxidative Addition Amine_Coord Amine Coordination/ Deprotonation OA->Amine_Coord Ar-Pd(II)-L Poisoning Heteroatom Coordination (Benzofuran-O) OA->Poisoning Off-cycle Complex RE Reductive Elimination RE->OA Pd(0)L (Active Catalyst) Aggregation Pd(0) Aggregation (Palladium Black) RE->Aggregation Insufficient L Amine_Coord->RE Amido Complex Ligand_Deg Ligand Degradation Amine_Coord->Ligand_Deg Harsh Base/ High Temp Bulky_Ligands Use Bulky Ligands Poisoning->Bulky_Ligands Inert_Atmosphere Inert Atmosphere/ Lower Temp Aggregation->Inert_Atmosphere Milder_Base Milder Base Ligand_Deg->Milder_Base

References

Troubleshooting low yield in 4-Bromo-7-chlorobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-7-chlorobenzofuran Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated reference protocol to help you navigate the complexities of this procedure and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in multi-step organic syntheses can be frustrating. The key to resolving them is a systematic, step-by-step diagnosis. This section addresses specific problems you might encounter during the synthesis of this compound, which typically proceeds via a Williamson ether synthesis followed by an acid-catalyzed cyclization.

Reaction Pathway Overview

The synthesis is generally a two-step process:

  • Step 1: O-Alkylation. A Williamson ether synthesis between 2-bromo-5-chlorophenol and a protected bromoacetaldehyde, such as 2-bromo-1,1-dimethoxyethane.

  • Step 2: Cyclization & Aromatization. An acid-catalyzed intramolecular electrophilic substitution to form the benzofuran ring.

Reaction_Pathway General Synthetic Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Cyclization SM1 2-Bromo-5-chlorophenol Base Base (e.g., K2CO3) Solvent (e.g., DMF) SM1->Base SM2 BrCH2CH(OMe)2 SM2->Base Intermediate 1-(2-Bromo-5-chlorophenoxy)- 2,2-dimethoxyethane Base->Intermediate O-Alkylation Acid Acid Catalyst (e.g., PPA, H3PO4) Heat Intermediate->Acid Product This compound Acid->Product Cyclization

Figure 1. General two-step synthesis of this compound.

Q1: My first step, the O-alkylation, has a low yield. Thin-layer chromatography (TLC) shows a significant amount of unreacted 2-bromo-5-chlorophenol. What's going wrong?

A1: This is a classic issue in Williamson ether syntheses involving phenols. The problem almost always lies with incomplete deprotonation of the phenol, reagent quality, or reaction conditions.

  • Causality & Explanation: The nucleophilicity of the phenoxide ion is critical. Phenols are weakly acidic (pKa ≈ 10), so a sufficiently strong base is required for complete deprotonation. Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness depends on the solvent and temperature. If the base is too weak or used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry:

      • Ensure you are using at least 1.5 to 2.0 equivalents of anhydrous K₂CO₃. The base not only deprotonates the phenol but also neutralizes the HBr formed.

      • For a more robust reaction, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. Use 1.1 equivalents of NaH and be cautious of its pyrophoric nature.

    • Solvent Choice:

      • The solvent must be polar and aprotic to solvate the cation of the base and promote the Sₙ2 reaction. Dimethylformamide (DMF) or acetonitrile are excellent choices. Acetone can work but may require higher temperatures and longer reaction times.[1]

    • Reaction Temperature:

      • For K₂CO₃ in DMF, a temperature of 80-100 °C is often required to drive the reaction to completion. Room temperature is typically insufficient.

    • Reagent Purity:

      • Verify the purity of your 2-bromo-5-chlorophenol. Impurities can inhibit the reaction.

      • Ensure 2-bromo-1,1-dimethoxyethane is not degraded. It should be stored in a cool, dark place. Distill if necessary.

    • Moisture Control: The reaction is sensitive to water, which can consume the base and hydrolyze the alkylating agent. Use anhydrous solvents and dry glassware.

Q2: The O-alkylation seems to work, but the subsequent acid-catalyzed cyclization step is giving me a very low yield of the desired this compound. What are the common failure points here?

A2: The cyclization step is sensitive to the type of acid used, temperature, and reaction time. The primary challenges are achieving complete cyclization without causing decomposition or side reactions.

  • Causality & Explanation: This reaction is an intramolecular electrophilic aromatic substitution. The acid first catalyzes the removal of the acetal protecting group to reveal an aldehyde, which then protonates to form a reactive electrophile. This electrophile is attacked by the electron-rich aromatic ring to close the furan ring, followed by dehydration to yield the aromatic benzofuran. If the acid is too weak, the reaction won't proceed. If it's too strong or the temperature is too high, you risk side reactions like polymerization or dehalogenation.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst:

      • Polyphosphoric acid (PPA) is highly effective as it serves as both an acid catalyst and a dehydrating agent. Heat the reaction mixture to 80-120 °C and monitor carefully by TLC.

      • Phosphoric acid (H₃PO₄) can also be used, often at higher temperatures.[1]

      • Lewis acids like BF₃·Et₂O have been used for similar cyclizations and may offer milder conditions.[2]

    • Temperature and Time Control:

      • This is critical. Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction does not proceed. Overheating can lead to a black, tarry mixture, indicating decomposition.

      • Monitor the reaction by TLC every 30-60 minutes. The disappearance of the intermediate (1-(2-Bromo-5-chlorophenoxy)-2,2-dimethoxyethane) and the appearance of the product spot should be tracked.

    • Workup Procedure:

      • Quenching the reaction requires care. PPA reactions are typically quenched by pouring the hot mixture slowly into ice water with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product. Ensure the quench is done thoroughly to neutralize all acid before extraction.

    • Purification:

      • The crude product will likely contain unreacted starting material and polymeric byproducts. Column chromatography on silica gel is almost always necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

Troubleshooting_Flowchart start Low Final Yield check_step1 Analyze crude reaction mixture of Step 1 by TLC/NMR start->check_step1 step1_fail High amount of starting phenol remains check_step1->step1_fail Yes step1_ok Good conversion to ether intermediate check_step1->step1_ok No solve_step1 Troubleshoot Step 1: - Check base strength/equivalents - Verify solvent & temperature - Ensure anhydrous conditions step1_fail->solve_step1 check_step2 Analyze crude reaction mixture of Step 2 by TLC/NMR step1_ok->check_step2 step2_fail High amount of ether intermediate remains check_step2->step2_fail Yes step2_ok Low amount of desired product, high amount of byproducts/baseline material check_step2->step2_ok No solve_step2_incomplete Troubleshoot Step 2 (Incomplete Reaction): - Increase temperature or reaction time - Use a stronger acid catalyst (e.g., PPA) step2_fail->solve_step2_incomplete solve_step2_decomp Troubleshoot Step 2 (Decomposition): - Lower reaction temperature - Reduce reaction time - Try a milder acid catalyst step2_ok->solve_step2_decomp

Figure 2. A logical workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: Can I use a different alkylating agent for the first step? A: Yes, 2-chloroacetaldehyde dimethyl acetal can also be used.[1] However, the bromo-analogue (2-bromo-1,1-dimethoxyethane) is generally more reactive, which can lead to shorter reaction times or allow for milder conditions.

Q: I see multiple spots on my TLC after the cyclization reaction. What are the likely side products? A: Besides unreacted starting material, common side products include:

  • Polymeric materials: Formed from the decomposition of the intermediate or product under harsh acidic conditions. These often appear as baseline material on the TLC plate.

  • Over-brominated or chlorinated species: While less likely in this specific synthesis, halogen migration or additional halogenation can occur if a halogen source is present under certain conditions.[3]

  • Dehalogenated product: In some cases, particularly with palladium catalysis or very harsh acidic conditions, loss of the bromo or chloro substituent can occur.

Q: Is purification by distillation an option for the final product? A: Given the molecular weight of this compound (231.47 g/mol ), vacuum distillation is a possibility if the product is thermally stable.[4] However, column chromatography is generally the preferred method for achieving high purity on a laboratory scale, as it is more effective at removing non-volatile impurities and closely related side products.

Q: Are there alternative synthetic routes to consider? A: Absolutely. The field of benzofuran synthesis is extensive.[5][6] Modern methods often involve transition-metal catalysis. For instance, a palladium- or copper-catalyzed intramolecular cyclization of an o-halophenol with a terminal alkyne (Sonogashira coupling followed by cyclization) is a powerful alternative that can offer different substrate scope and milder conditions.[2][7]

Reference Experimental Protocol

This protocol provides a baseline for the synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.

Step 1: Synthesis of 1-(2-Bromo-5-chlorophenoxy)-2,2-dimethoxyethane
  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-chlorophenol (5.0 g, 24.1 mmol), potassium carbonate (K₂CO₃, anhydrous, 5.0 g, 36.2 mmol, 1.5 eq), and anhydrous dimethylformamide (DMF, 100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromo-1,1-dimethoxyethane (5.0 g, 29.6 mmol, 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound
  • Place the crude 1-(2-bromo-5-chlorophenoxy)-2,2-dimethoxyethane from the previous step into a 100 mL round-bottom flask.

  • Add polyphosphoric acid (PPA, ~50 g) to the flask. The PPA should be sufficient to allow for effective stirring.

  • Heat the mixture to 100-110 °C with vigorous stirring for 2-4 hours. The mixture will become dark and viscous. Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, carefully and slowly pour the hot reaction mixture into a beaker containing 400 g of crushed ice and water, while stirring vigorously.

  • Allow the ice to melt completely. A solid precipitate should form.

  • Extract the entire mixture with dichloromethane (DCM, 3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Role
2-Bromo-5-chlorophenolC₆H₄BrClO207.45Starting Material
2-Bromo-1,1-dimethoxyethaneC₄H₉BrO₂169.02Alkylating Agent
1-(2-Bromo-5-chlorophenoxy)-2,2-dimethoxyethaneC₁₀H₁₂BrClO₃295.56Intermediate
This compound C₈H₄BrClO 231.47 Final Product

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Avoid Homocoupling in Suzuki Reactions of Bromo-compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of bromo-compounds, with a specific focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a significant problem with bromo-compounds?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent (e.g., a boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] This side reaction is particularly problematic because it consumes the valuable boronic acid, thereby reducing the yield of the desired cross-coupled product.[2] Furthermore, the resulting homocoupled byproduct often has similar physical properties (e.g., polarity) to the target molecule, which can significantly complicate purification, sometimes requiring multiple chromatographic steps.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Homocoupling in palladium-catalyzed Suzuki reactions is primarily attributed to two distinct mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[3][4] Rigorous exclusion of oxygen is therefore a critical first step in suppressing this pathway.[5][6]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst required for the main cycle.[3][7] This is often a significant issue at the beginning of the reaction before the primary catalytic cycle is fully established.[1]

A third, less common pathway involving protonolysis followed by a second transmetalation can also lead to homocoupling, particularly with electron-deficient arylboronic acids.[8]

Q3: How does my choice of palladium source influence the extent of homocoupling?

A3: The choice of the palladium source and its oxidation state is critical.

  • Pd(0) Precatalysts: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred.[1] These catalysts can directly enter the catalytic cycle after ligand dissociation, bypassing the initial Pd(II) concentration that can lead to homocoupling.[7]

  • Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable and convenient but require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction step can sometimes be mediated by the boronic acid itself, leading to an initial burst of homocoupling.[4][7] If using a Pd(II) source, the use of specific ligands or additives to facilitate a clean and rapid reduction is crucial.

Q4: What is the role of phosphine ligands in preventing homocoupling?

A4: Ligands are arguably the most critical factor in controlling the selectivity and efficiency of the Suzuki reaction. They stabilize the palladium center and modulate its reactivity. To minimize homocoupling, the choice of ligand is paramount.

  • Function: Bulky and electron-rich phosphine ligands accelerate the key steps of the desired catalytic cycle: oxidative addition and reductive elimination.[1] By making the cross-coupling pathway kinetically more favorable, the competing homocoupling side reaction is effectively outcompeted.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective at suppressing homocoupling, even for challenging substrates.[3][9] N-Heterocyclic Carbenes (NHCs) are also very effective due to their strong σ-donating properties and steric tunability.[1] Simple, less bulky ligands like PPh₃ may allow for more homocoupling, especially under non-ideal conditions.[1]

Q5: How does the choice of base affect the formation of homocoupling byproducts?

A5: The base is essential for activating the boronic acid, making it competent for transmetalation.[10][11] However, an improper choice can promote side reactions. Weaker inorganic bases are often preferred as they are generally less likely to promote homocoupling compared to strong bases.[3] The optimal choice is often substrate-dependent and may require screening.

Base TypeExamplesGeneral Impact on Homocoupling
Weak Inorganic Bases K₂CO₃, K₃PO₄, Cs₂CO₃, KFGenerally Preferred. Effective at activating the boronic acid without promoting excessive side reactions.[3]
Strong Inorganic Bases NaOH, KOH, NaOt-BuUse with Caution. Can be effective but may increase the rate of side reactions, including homocoupling and substrate degradation.[3][12]
Organic Bases Et₃N, DIPEALess Common. Typically less effective for activating boronic acids and may not be suitable for all substrates.[13]
Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: High levels of boronic acid homocoupling observed by LC-MS or ¹H NMR.

This is the most common issue, directly consuming your starting material and complicating purification.

G start High Homocoupling Detected q1 Was the reaction rigorously deoxygenated? start->q1 sol1 Implement rigorous deoxygenation. Use a Schlenk line, sparge solvents with N₂/Ar for 20-30 min, and use freeze-pump-thaw cycles. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent like potassium formate to scavenge Pd(II). [3, 4] q2->sol2 Yes q3 Is your ligand optimal? q2->q3 No sol2->q3 sol3 Switch to a bulky, electron-rich ligand. Screen ligands like SPhos, XPhos, or P(t-Bu)₃. [5, 6] q3->sol3 No q4 Is the reaction temperature too high? q3->q4 Yes sol3->q4 sol4 Lower the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate. [2, 19] q4->sol4 Yes end Homocoupling Minimized q4->end No sol4->end Suzuki_Cycle cluster_main Desired Suzuki Cycle Pd(0)L₂ Pd(0)L₂ Ar¹-Pd(II)L₂(Br) Ar¹-Pd(II)L₂(Br) Pd(0)L₂->Ar¹-Pd(II)L₂(Br) Oxidative Addition (Ar¹-Br) Ar¹-Pd(II)L₂(OBase) Ar¹-Pd(II)L₂(OBase) Ar¹-Pd(II)L₂(Br)->Ar¹-Pd(II)L₂(OBase) Base Exchange Ar¹-Pd(II)L₂(Ar²) Ar¹-Pd(II)L₂(Ar²) Ar¹-Pd(II)L₂(OBase)->Ar¹-Pd(II)L₂(Ar²) Transmetalation (Ar²-B(OH)₂) Ar¹-Pd(II)L₂(Ar²)->Pd(0)L₂ Reductive Elimination (Ar¹-Ar²) Homocoupling_Pathways cluster_oxygen Oxygen-Mediated Homocoupling cluster_precatalyst Pd(II) Precatalyst-Mediated Homocoupling Pd0 Active Pd(0) PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation O2 O₂ (contaminant) Homocoupling_Product1 Ar-Ar PdII_O2->Homocoupling_Product1 Transmetalation Boronic_Acid1 2 x Ar-B(OH)₂ Boronic_Acid1->PdII_O2 Homocoupling_Product1->Pd0 Regeneration PdII_Precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_Product2 Ar-Ar PdII_Precat->Homocoupling_Product2 Stoichiometric Reaction Boronic_Acid2 2 x Ar-B(OH)₂ Boronic_Acid2->PdII_Precat Active_Pd0 Active Pd(0) (for main cycle) Homocoupling_Product2->Active_Pd0 Reduction

References

Stability issues of 4-Bromo-7-chlorobenzofuran under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, halogenated heterocyclic compound in their synthetic endeavors. Given its unique electronic and steric properties, this compound can present stability challenges under certain reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these issues, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a cool, dry place, away from light. It is typically supplied as a solid. For long-term stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at room temperature, sealed in a dry environment.

Q2: Is this compound sensitive to strong acids or bases?

A: Yes, like many substituted benzofurans, it can be sensitive to both. Strong bases can promote side reactions or decomposition, while strong acids, particularly at elevated temperatures, can lead to degradation of the furan ring.[1] For instance, syntheses involving this or similar scaffolds often require careful control over pH and the choice of base to avoid unwanted reactions.[1]

Q3: What are the primary applications of this compound in synthesis?

A: The bromine atom at the 4-position makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] These reactions are crucial for creating C-C, C-N, and C-O bonds, allowing for the synthesis of complex molecules, including many pharmaceutical agents and biologically active compounds.[2][5]

Q4: Which halogen is more reactive in cross-coupling reactions, the 4-bromo or the 7-chloro?

A: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This differential reactivity allows for selective functionalization at the 4-position while leaving the 7-chloro substituent intact for potential subsequent transformations. The oxidative addition of palladium to the C-Br bond occurs at a much lower temperature and with a wider range of catalysts compared to the C-Cl bond.[6]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

One of the most common applications for this compound is in palladium-catalyzed cross-coupling reactions. However, researchers often encounter issues with low yield, incomplete conversion, or the formation of significant byproducts.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and observe minimal formation of the desired biaryl product.

Visual Troubleshooting Workflow

G start Low Yield in Suzuki Coupling? check_base Cause 1: Base Incompatibility - Is the base too strong/weak? - Is it soluble? start->check_base check_catalyst Cause 2: Catalyst/Ligand Issue - Catalyst deactivation? - Incorrect ligand choice? start->check_catalyst check_conditions Cause 3: Reaction Conditions - Temperature too low? - Insufficient reaction time? - Solvent quality (anhydrous)? start->check_conditions sol_base Solution: - Screen bases (e.g., Cs2CO3, K3PO4, K2CO3). - Use aqueous base solution to aid solubility. check_base->sol_base sol_catalyst Solution: - Use a fresh catalyst. - Screen phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. check_catalyst->sol_catalyst sol_conditions Solution: - Increase temperature incrementally (e.g., 80-110 °C). - Monitor reaction by TLC/LC-MS to determine optimal time. - Use anhydrous solvents. check_conditions->sol_conditions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Analysis and Solutions
  • Potential Cause 1: Inappropriate Base Selection

    • Explanation: The choice of base is critical in the Suzuki-Miyaura reaction. It facilitates the transmetalation step of the catalytic cycle.[7] A base that is too weak may not activate the boronic acid sufficiently, while an overly strong base (like certain alkoxides) could potentially lead to decomposition of the benzofuran ring or promote side reactions. The solubility of the base is also crucial for reaction efficiency.

    • Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective and well-tolerated bases for coupling reactions involving sensitive heterocyclic substrates.[8][9] If solubility is an issue in solvents like dioxane or toluene, using an aqueous solution of the base (e.g., 2M K₂CO₃) can be beneficial.

  • Potential Cause 2: Catalyst Deactivation or Incorrect Ligand

    • Explanation: The palladium catalyst can be sensitive to air and impurities. The ligand choice is also paramount; it stabilizes the palladium center and modulates its reactivity. For an electron-rich and sterically accessible substrate like this compound, a bulky electron-rich phosphine ligand is often required to promote the oxidative addition and reductive elimination steps.[6]

    • Solution: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. If standard ligands like PPh₃ fail, consider more advanced, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) which are known to be highly effective in cross-coupling reactions.[8]

Issue 2: Formation of Homocoupling and Protodebromination Byproducts

Your reaction yields the desired product, but it is contaminated with significant amounts of the debrominated starting material (7-chlorobenzofuran) and/or homocoupled boronic acid byproduct.

Data Summary: Mitigating Side Reactions
Side ReactionPrimary Cause(s)Recommended Mitigation Strategy
Protodebromination Presence of water/protic sources; inefficient transmetalation.Use rigorously dried solvents and reagents. Ensure the base is sufficiently active to promote transmetalation over competing pathways.
Homocoupling Oxygen exposure leading to oxidative homocoupling of the boronic acid.Degas the reaction mixture thoroughly (e.g., via argon bubbling or freeze-pump-thaw cycles) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.
Detailed Analysis and Solutions
  • Protodebromination (Loss of Bromine):

    • Explanation: This occurs when the organopalladium intermediate reacts with a proton source (often trace water in the solvent or base) before it can undergo transmetalation with the boronic acid. This pathway becomes more competitive if the transmetalation step is slow.

    • Solution: Use anhydrous solvents and ensure reagents are dry. Increasing the concentration or using a more effective boronic acid coupling partner can sometimes accelerate the desired transmetalation step.

  • Homocoupling of Boronic Acid:

    • Explanation: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid.

    • Solution: Rigorous exclusion of oxygen is key. Degas the solvent and reaction mixture thoroughly before adding the palladium catalyst. Maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment is crucial.

Recommended Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium precursor and the phosphine ligand under a positive flow of inert gas.

  • Add the degassed solvent(s) via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Bromo-7-chlorobenzofuran: NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is a critical first step that dictates its function and potential. For complex heterocyclic compounds such as 4-Bromo-7-chlorobenzofuran, a robust analytical strategy is paramount. This guide provides an in-depth analysis of one of the most powerful structural elucidation tools, Nuclear Magnetic Resonance (NMR) spectroscopy, and offers a comparative perspective on alternative techniques, equipping researchers with the knowledge to make informed analytical decisions.

The Central Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for chemists. For a molecule like this compound, with its distinct aromatic and furanoid protons and carbons, NMR offers a wealth of structural information.

Predicting the Spectroscopic Signature: 1H and 13C NMR Analysis of this compound

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal four distinct signals in the aromatic region. The protons on the furan ring (H-2 and H-3) will exhibit characteristic chemical shifts and coupling patterns. The protons on the benzene ring (H-5 and H-6) will appear as doublets, with their chemical shifts influenced by the adjacent bromine and chlorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the electronegativity of the attached halogens and the overall electronic structure of the benzofuran core.

Here is a summary of the predicted NMR data for this compound:

¹H NMR Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-27.6 - 7.8d~2.2Furan proton
H-36.8 - 7.0d~2.2Furan proton
H-57.3 - 7.5d~8.5Benzene proton
H-67.1 - 7.3d~8.5Benzene proton
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C-2145 - 148Furan carbon
C-3105 - 108Furan carbon
C-3a128 - 131Bridgehead carbon
C-4115 - 118Benzene carbon (C-Br)
C-5125 - 128Benzene carbon
C-6122 - 125Benzene carbon
C-7120 - 123Benzene carbon (C-Cl)
C-7a150 - 153Bridgehead carbon

Beyond NMR: A Comparative Look at Alternative Analytical Techniques

While NMR is a powerful tool, a multi-faceted analytical approach often provides a more complete structural picture. Here, we compare NMR with two common alternative techniques: Mass Spectrometry and X-ray Crystallography.[6]

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atomic connectivity, chemical environment, 3D structure in solutionMolecular weight, elemental composition, fragmentation patternsPrecise 3D atomic coordinates, bond lengths, bond angles in the solid state
Sample Requirement Soluble sample (mg quantities)Minute quantities (ng to µg)Single, high-quality crystal
Key Advantages Non-destructive, provides detailed structural information in solutionHigh sensitivity, provides molecular formulaUnambiguous determination of absolute structure and stereochemistry
Limitations Lower sensitivity compared to MS, requires soluble sampleProvides limited connectivity informationRequires a suitable single crystal, structure may differ from solution conformation

Mass Spectrometry (MS): For this compound, mass spectrometry would readily confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.[7][8][9][10][11] Fragmentation analysis could provide clues about the connectivity of the molecule.[12]

X-ray Crystallography: Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure, confirming the connectivity and revealing precise bond lengths and angles.[13][14][15][16][17] This technique is considered the "gold standard" for absolute structure determination.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width and acquisition time.
  • Apply a 90° pulse and acquire the free induction decay (FID).
  • Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C frequency.
  • Use a proton-decoupled pulse sequence to simplify the spectrum.
  • Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the reference standard.
  • Integrate the signals in the ¹H spectrum to determine proton ratios.

Visualizing the Analysis

To better illustrate the concepts discussed, the following diagrams were generated.

cluster_structure Molecular Structure of this compound mol

Caption: Molecular structure of this compound.

Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy Provides detailed connectivity in solution Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Determines molecular weight and formula X-ray Crystallography X-ray Crystallography Sample->X-ray Crystallography Gives absolute solid-state structure Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation X-ray Crystallography->Structural Elucidation

Caption: Workflow for the comparative structural analysis of a novel compound.

Conclusion

The structural elucidation of novel compounds like this compound requires a thoughtful and multi-faceted analytical approach. While NMR spectroscopy provides an unparalleled level of detail regarding the molecule's structure in solution, techniques like mass spectrometry and X-ray crystallography offer crucial complementary information. By understanding the strengths and limitations of each method, researchers can devise a comprehensive analytical strategy to confidently and accurately characterize their molecules of interest, paving the way for further research and development.

References

The Definitive Guide to Structurally Confirming 4-Bromo-7-chlorobenzofuran: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The synthesis of substituted heterocycles, such as 4-Bromo-7-chlorobenzofuran, presents a unique analytical challenge. The presence of multiple halogen atoms and a compact bicyclic system requires a multi-faceted analytical approach to definitively elucidate its structure. This guide provides an in-depth, comparative analysis of mass spectrometry and other key spectroscopic techniques for the structural confirmation of this compound, grounded in field-proven insights and experimental data.

The Analytical Challenge: Beyond Simple Confirmation

This compound, a halogenated derivative of the benzofuran scaffold, is a molecule of interest in medicinal chemistry and materials science due to the diverse biological activities associated with the benzofuran core. The precise placement of the bromine and chlorine atoms is critical to its chemical properties and potential applications. Therefore, a robust analytical workflow is essential to not only confirm the presence of the constituent atoms but also to definitively establish their regiochemistry. This guide will dissect the utility of four powerful analytical techniques in achieving this goal:

  • Mass Spectrometry (MS) : For determining the molecular weight and elemental composition, and for gaining structural insights through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For providing a detailed map of the molecular skeleton and the electronic environment of each atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : For identifying the functional groups and vibrational characteristics of the molecule.

  • Single-Crystal X-ray Crystallography : For delivering an unequivocal, three-dimensional model of the molecular structure.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an indispensable first-line technique for the analysis of newly synthesized compounds.[1] For this compound, Electron Ionization Mass Spectrometry (EI-MS) is particularly informative due to the generation of a rich fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection : A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC serves to separate the analyte from any impurities before it enters the ion source.

  • Ionization : In the ion source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).

  • Fragmentation : The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments.

  • Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound is expected to exhibit several key features:

  • Molecular Ion (M•+) Cluster : Due to the natural isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The most intense peak in this cluster will correspond to the ion containing 79Br and 35Cl. The relative intensities of the M, M+2, and M+4 peaks provide a clear indication of the presence of one bromine and one chlorine atom.[2][3]

  • Fragmentation Pathways : The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For dihalogenated aromatic compounds, the initial fragmentation often involves the loss of a halogen radical.[4][5] The relative ease of cleavage of the C-Br versus the C-Cl bond will influence the fragmentation pattern. Generally, the weaker C-Br bond is more likely to cleave first.

    • Loss of Bromine Radical ([M-Br]+) : This would result in a significant peak at m/z corresponding to the chlorobenzofuran cation.

    • Loss of Chlorine Radical ([M-Cl]+) : This fragmentation is also possible and would produce a peak corresponding to the bromobenzofuran cation.

    • Sequential Halogen Loss : Subsequent loss of the second halogen radical from the initial fragment ions is also expected.

    • Loss of CO : A common fragmentation pathway for furan-containing rings involves the loss of a neutral carbon monoxide (CO) molecule.[6]

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry provides crucial information about the molecular formula and fragmentation, it often cannot, on its own, definitively establish the precise isomeric structure. This is where other spectroscopic techniques become indispensable.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition, structural fragments.High sensitivity, small sample requirement, provides a molecular "fingerprint".Isomeric ambiguity, limited stereochemical information.
NMR Spectroscopy Detailed connectivity of atoms, electronic environment of nuclei.Unambiguous determination of isomeric structure, provides stereochemical insights.Lower sensitivity than MS, larger sample amount needed, can be time-consuming.
FT-IR Spectroscopy Presence of functional groups and characteristic vibrations.Fast, non-destructive, provides information on bond types.Provides limited information on the overall molecular skeleton, not suitable for distinguishing isomers with the same functional groups.
X-ray Crystallography Absolute 3D structure, bond lengths, and bond angles.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC and HMBC) NMR experiments can provide a complete picture of the atomic connectivity in this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8][9][10][11]

  • ¹H NMR Acquisition : Acquire a one-dimensional proton NMR spectrum. This will show the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule.

  • ¹³C NMR Acquisition : Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of unique carbon environments.

  • 2D NMR Acquisition (HSQC & HMBC) :

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments.

Predicted NMR Data for this compound

Based on known chemical shift values for substituted benzofurans, the following spectral features can be anticipated:

  • ¹H NMR : The three aromatic protons on the benzene ring and the two protons on the furan ring will each give distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the oxygen atom. The coupling patterns between adjacent protons will be key to assigning their positions.

  • ¹³C NMR : The spectrum will show eight distinct signals for the eight carbon atoms in the benzofuran core. The carbons directly attached to the halogens will exhibit chemical shifts characteristic of halogenated aromatic carbons.

  • HMBC : Long-range correlations will be critical for confirming the positions of the bromine and chlorine atoms. For example, correlations from the proton at position 5 to the carbon at position 7 (bearing the chlorine) and the carbon at position 4 (bearing the bromine) would provide strong evidence for the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally informative as NMR for complex molecules, it is an excellent complementary technique.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12][13]

  • Analysis : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Characteristic IR Absorptions for this compound

The IR spectrum will be dominated by vibrations of the aromatic and furan rings, as well as the carbon-halogen bonds.

  • Aromatic C-H Stretch : Above 3000 cm⁻¹.

  • Aromatic C=C Stretch : In the 1600-1450 cm⁻¹ region.

  • C-O-C Stretch : Around 1250-1050 cm⁻¹.

  • C-Cl Stretch : Typically in the 850-550 cm⁻¹ range.

  • C-Br Stretch : Typically in the 690-515 cm⁻¹ range.

The presence of strong absorptions in the lower frequency "fingerprint" region corresponding to the C-Cl and C-Br stretches provides confirmatory evidence for the presence of these halogens.

Single-Crystal X-ray Crystallography: The Ultimate Confirmation

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[14] This technique provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow a single crystal of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[15][16]

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

The resulting crystal structure provides irrefutable proof of the atomic connectivity and regiochemistry of this compound.

Visualizing the Analytical Workflow

Caption: A typical workflow for the structural confirmation of a novel small molecule.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of this compound necessitates a synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational data of molecular weight and elemental composition, while FT-IR offers a quick assessment of the key functional groups. However, for the definitive determination of the isomeric structure, NMR spectroscopy is paramount. Finally, when an absolute and unequivocal 3D structure is required, single-crystal X-ray crystallography stands as the ultimate arbiter. By judiciously employing and cross-validating the data from each of these powerful methods, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to HPLC Methods for Purity Determination of 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 4-Bromo-7-chlorobenzofuran, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of various biologically active molecules.[1] Ensuring its purity is a non-negotiable aspect of quality control, directly impacting the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for separating the main compound from its potential process-related impurities and degradation products.[2]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the robust purity determination of this compound. Moving beyond a simple recitation of parameters, we will delve into the scientific rationale behind the methodological choices, present comparative experimental data, and outline the necessary validation protocols to ensure compliance with stringent regulatory standards.

The Analyte: Understanding this compound

This compound is a non-polar, aromatic heterocyclic compound. Its structure, featuring a benzofuran core with bromine and chlorine substituents, dictates its chromatographic behavior. The presence of the halogen atoms increases its hydrophobicity, making it well-suited for analysis by reversed-phase chromatography where it will strongly interact with a non-polar stationary phase.[3][4] The aromatic nature of the molecule results in strong ultraviolet (UV) absorbance, making UV detection a highly effective and sensitive method for quantification.[5][6]

Methodological Comparison: Two Approaches to Purity Analysis

The selection of an appropriate HPLC method is critical for achieving optimal separation of the target analyte from any impurities.[7] We will compare two methods: a rapid isocratic elution method for high-throughput screening and a gradient elution method for higher resolution and the separation of a wider range of potential impurities.

Method A: Rapid Isocratic Screening

This method is designed for speed and efficiency, making it ideal for routine quality control where the impurity profile is well-characterized and major impurities are known.

Rationale:

  • Column: A standard C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for non-polar compounds like this compound.[3][8] The 150 mm length provides a good balance between resolution and analysis time.

  • Mobile Phase: An isocratic mobile phase, a constant mixture of acetonitrile and water, offers simplicity and robustness.[9] Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[10] The high percentage of acetonitrile is necessary to elute the hydrophobic analyte in a reasonable time.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a good compromise between analysis speed and column efficiency.[11]

  • Detection: Based on the UV-Vis absorption spectra of benzofuran derivatives, a detection wavelength of 254 nm is chosen as it typically provides a strong signal for aromatic compounds.[5][12]

Method B: High-Resolution Gradient Analysis

This method employs a gradient elution to provide higher resolution and is better suited for development work, stability studies, and the analysis of samples with complex impurity profiles.

Rationale:

  • Column: A C18 column with a smaller particle size (3.5 µm) is chosen to enhance column efficiency and resolution, allowing for better separation of closely eluting impurities.[13][14]

  • Mobile Phase: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to separate compounds with a wider range of polarities.[11] It allows for the elution of more polar impurities early in the run while still effectively eluting the highly retained main compound and any non-polar impurities. The addition of 0.1% formic acid to the aqueous phase can help to improve peak shape and reproducibility by controlling the pH of the mobile phase.[15]

  • Flow Rate: A slightly lower flow rate of 0.8 mL/min is used to maximize the resolution provided by the smaller particle size column.

  • Detection: A Diode Array Detector (DAD) is used to acquire spectra across a range of wavelengths. This not only allows for quantification at the optimal wavelength but also helps in peak tracking and purity assessment by comparing spectra across a single peak.

Comparative Data and Performance

To objectively compare the two methods, a sample of this compound spiked with two hypothetical impurities (Impurity 1: a more polar precursor, and Impurity 2: a less polar, structurally related byproduct) was analyzed.

ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A -0.1% Formic Acid in Water
Mobile Phase B -Acetonitrile
Elution Acetonitrile/Water (80:20 v/v)Gradient: 60% B to 95% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmDAD, 254 nm
Injection Vol. 10 µL10 µL
Run Time 10 min15 min

Hypothetical Chromatographic Results:

CompoundMethod A: Retention Time (min)Method B: Retention Time (min)Resolution (vs. main peak) - Method AResolution (vs. main peak) - Method B
Impurity 13.24.51.83.5
This compound5.88.2--
Impurity 26.59.11.22.5

Analysis of Results:

Method A provides a significantly shorter run time, making it suitable for high-throughput analysis. However, the resolution between the main peak and Impurity 2 is borderline (typically a resolution of >1.5 is desired for baseline separation). Method B, with its gradient elution and more efficient column, provides superior resolution for both impurities, ensuring more accurate quantification, especially at low levels. The longer run time is a trade-off for the increased confidence in the purity assessment.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in approximately 70 mL of acetonitrile by sonicating for 10 minutes.[16]

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]

HPLC Method Validation Workflow

A comprehensive method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[17][18]

Caption: Workflow for HPLC method validation according to ICH guidelines.

Forced Degradation Studies: To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies should be performed.[19][20][21] The sample should be subjected to stress conditions such as:

  • Acidic hydrolysis: 0.1 M HCl at 60 °C

  • Basic hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 105 °C

  • Photolytic degradation: Exposure to UV and visible light

The chosen HPLC method must be able to separate the this compound peak from all degradation product peaks.

Conclusion and Recommendations

Both the isocratic and gradient HPLC methods presented are capable of determining the purity of this compound. The choice between them depends on the specific application:

  • Method A (Isocratic): Recommended for routine quality control of batches with a known and consistent impurity profile where speed is a critical factor.

  • Method B (Gradient): The preferred method for method development, validation, stability testing, and the analysis of samples where unknown impurities may be present. Its superior resolving power ensures a more accurate and reliable purity assessment.

Ultimately, the adoption of a well-characterized and validated HPLC method is indispensable for guaranteeing the quality and consistency of this compound, thereby upholding the integrity of the final products in which it is utilized.

References

Comparing the reactivity of 4-Bromo-7-chlorobenzofuran with other halobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Guide to the Reactivity of 4-Bromo-7-chlorobenzofuran and Other Halobenzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged motif in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological activity.[1][2] The strategic functionalization of the benzofuran core is paramount for the development of novel therapeutics and advanced materials. Halogenated benzofurans, in particular, serve as versatile synthetic intermediates, amenable to a wide array of cross-coupling reactions that enable the introduction of molecular complexity and diversity. This guide provides an in-depth comparison of the reactivity of this compound with other halobenzofurans, offering insights into the electronic and steric factors that govern their chemical behavior, supported by experimental data and detailed protocols.

The Influence of Halogen Substitution on Benzofuran Reactivity

The reactivity of halobenzofurans in transition metal-catalyzed cross-coupling reactions is fundamentally dictated by the nature and position of the halogen substituent(s) on the aromatic ring. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[3][4] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I and C-Br bonds facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions, which is often the rate-determining step.[3]

In the case of this compound, the presence of two different halogens on the benzene ring presents an opportunity for selective functionalization. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine at the 4-position more susceptible to oxidative addition by a palladium catalyst.[3] This differential reactivity allows for sequential cross-coupling reactions, where the bromo-substituent can be selectively reacted while leaving the chloro-substituent intact for subsequent transformations.[5][6]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[5] The reactivity of halobenzofurans in this reaction is a clear illustration of the C-X bond energy trend.

Table 1: Representative Comparison of Halobenzofuran Reactivity in Suzuki-Miyaura Coupling

HalobenzofuranCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O904>90 (at Br)
7-ChlorobenzofuranPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11012~75
5-BromobenzofuranPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O853>95
5-IodobenzofuranPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂ORT1>98

Note: The data in this table is compiled from various sources and serves as a representative comparison. Actual yields may vary depending on the specific reaction conditions and substrates.

The data clearly indicates that the bromo- and iodo-substituted benzofurans are significantly more reactive than their chloro- counterparts, often requiring milder conditions and shorter reaction times to achieve high yields. The selective coupling at the C-Br bond of this compound highlights the utility of this building block in sequential synthesis.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 4-bromo position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Stir the mixture at 90 °C for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic acid K₂CO₃ Heating Stir at 90°C (4 hours) Reactants->Heating Add Catalyst & Solvent Catalyst Pd(PPh₃)₄ Solvent Toluene/H₂O Extraction Ethyl acetate extraction Wash with H₂O, brine Heating->Extraction Cool to RT Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 4-Aryl-7-chlorobenzofuran Purification->Product

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of halobenzofurans in this reaction is highly dependent on the nature of the halogen.

Table 2: Representative Comparison of Halobenzofuran Reactivity in Buchwald-Hartwig Amination

HalobenzofuranAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006>85 (at Br)
7-ChlorobenzofuranMorpholinePd₂(dba)₃ / RuPhosLHMDSDioxane12018~70
5-BromobenzofuranAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1008>90
5-IodobenzofuranAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene804>95

Note: The data in this table is compiled from various sources and serves as a representative comparison. Actual yields may vary depending on the specific reaction conditions and substrates.

Again, the bromo- and iodo-substituted benzofurans exhibit superior reactivity. The selective amination of this compound at the 4-position further demonstrates its utility as a versatile building block.[6]

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the selective amination at the 4-bromo position of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction tube.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in toluene (2 mL).

  • Add the catalyst solution to the reaction tube.

  • Seal the tube and stir the mixture at 100 °C for 6 hours, or until the reaction is complete.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X (Oxidative Addition) Pd(0)L->Ar-Pd(II)(L)-X Ar-X Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' (Amine Coordination & Deprotonation) Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' HNR'R'' Base Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Product) Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' HNR'R'' HNR'R'' Base Base Ar-X Ar-X Base-H⁺X⁻ Base-H⁺X⁻

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The reactivity of halobenzofurans is a critical consideration in the design of synthetic strategies for novel compounds. The well-established trend of I > Br > Cl > F for aryl halide reactivity holds true for the benzofuran system. This compound stands out as a particularly useful building block due to the significant difference in reactivity between the bromo and chloro substituents. This allows for selective functionalization at the 4-position via cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, while preserving the 7-chloro position for subsequent chemical transformations. This guide provides a framework for researchers to make informed decisions when selecting halobenzofuran starting materials and designing efficient and selective synthetic routes.

References

A Comparative Analysis of the Biological Activity of 4-Bromo-7-chlorobenzofuran and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are found in a variety of natural products and have been synthetically modified to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse array of biological effects.[1][2] This guide provides a comparative analysis of the potential biological activities of 4-Bromo-7-chlorobenzofuran against other halogenated benzofuran derivatives, drawing upon established structure-activity relationships and experimental data from the scientific literature.

The Significance of Halogenation in Benzofuran Bioactivity

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran ring system has been shown to significantly influence the biological activity of these compounds.[2][6] Halogenation can alter a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets.[6] Studies have consistently demonstrated that halogenated benzofurans exhibit enhanced anticancer and antimicrobial activities.[2][3][6] The position and nature of the halogen substituent are critical determinants of the compound's biological profile.[6]

Comparative Biological Activity

Anticancer Activity

Halogenated benzofurans have emerged as a promising class of anticancer agents.[2][6] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Halogenated Benzofuran Derivatives

CompoundSubstitutionCancer Cell LineIC₅₀ (µM)Reference
Hypothetical: this compound 4-Bromo, 7-ChloroVariousPredicted High-
Compound 13-BromomethylK562 (Leukemia)5[6]
Compound 13-BromomethylHL60 (Leukemia)0.1[6]
Compound with 5-bromo-substituent5-BromoMCF-7 (Breast)43.08[3]
Thiophenylbenzofuran derivative 4ThiophenylP-gp overexpressingPotent MDR reversal[10]
Thiophenylbenzofuran derivative 10ThiophenylP-gp overexpressingPotent MDR reversal[10]
Thiophenylbenzofuran derivative 14ThiophenylP-gp overexpressingPotent MDR reversal[10]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 suggests that bromo-substituted benzofurans exhibit significant cytotoxic activity against various cancer cell lines.[3][6] The presence of both a bromo and a chloro group on the this compound scaffold is anticipated to confer potent anticancer properties, a hypothesis that warrants experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro anticancer activity of a novel compound using the MTT assay.[7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compound.

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate % Viability & IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12][13]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Halogenated Benzofuran Derivatives

CompoundSubstitutionMicroorganismMIC (µg/mL)Reference
Hypothetical: this compound 4-Bromo, 7-ChloroVariousPredicted Low-
Compound with two bromo substituents5-Bromo on benzofuran, 4-Bromo on phenyl ringVarious bacteria29.76-31.96 (mmol/L)
Compound with chlorine substituentChlorine-containingVarious bacteria and fungiModerate to good inhibition[3]
6-hydroxyl substituted compounds6-hydroxylS. aureus, MRSA, B. subtilis, P. aeruginosa0.78-3.12[3]
Benzofuran-ketoxime derivativeKetoximeS. aureus0.039

The presence of bromo and chloro substituents on the benzofuran ring has been associated with potent antimicrobial activity.[3] It is therefore plausible that this compound would exhibit significant inhibitory effects against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13][14][15]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound dissolved in a suitable solvent

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram 2: Broth Microdilution Workflow

Broth_Microdilution A Prepare Serial Dilutions of Compound B Inoculate with Standardized Microorganism A->B C Incubate (16-24h) B->C D Visually Assess Growth C->D E Determine MIC D->E

Caption: Workflow for Broth Microdilution Assay.

Anti-inflammatory Activity

Several benzofuran derivatives have been reported to possess anti-inflammatory properties.[16][17][18] A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[16]

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM) of Benzofuran Derivatives

CompoundSubstitutionAssayIC₅₀ (µM)Reference
Hypothetical: this compound 4-Bromo, 7-ChloroNO InhibitionPredicted Potent-
Aza-benzofuran Compound 1Aza-substitutedNO Inhibition in RAW 264.7 cells17.3[16]
Aza-benzofuran Compound 4Aza-substitutedNO Inhibition in RAW 264.7 cells16.5[16]
Fluorinated Benzofuran Compound 1Fluorine, BromineInhibition of IL-6, NO, CCL2, PGE₂Potent[19]
Fluorinated Benzofuran Compound 2Fluorine, BromineInhibition of IL-6, NO, CCL2, PGE₂Potent[19]

The data indicates that halogenated and other substituted benzofurans can effectively inhibit inflammatory mediators.[16][19] The electron-withdrawing nature of the bromo and chloro substituents in this compound may contribute to potent anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[16]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess reagent Part A, followed by Part B, to each well and incubate in the dark at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

Diagram 3: Inflammatory Signaling Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound This compound (Hypothesized) Test_Compound->iNOS Inhibition

Caption: Hypothesized inhibition of iNOS by this compound.

Conclusion and Future Directions

Based on the extensive literature on halogenated benzofurans, it is highly probable that this compound possesses significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of both bromine and chlorine atoms on the benzofuran scaffold is a strong indicator of potent biological effects.[3][6]

To definitively characterize the biological profile of this compound, further experimental studies are essential. The protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and structural confirmation of this compound.

  • In Vitro Biological Evaluation: Comprehensive screening of its anticancer, antimicrobial, and anti-inflammatory activities using the described assays.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models.

The exploration of novel halogenated benzofurans like this compound holds considerable promise for the discovery of new therapeutic agents to combat a range of diseases.

References

The Untapped Potential of the 4-Bromo-7-chlorobenzofuran Scaffold: A Comparative Guide and Call for Systematic SAR Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with promising therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic systems, the benzofuran core has consistently emerged as a privileged structure, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogens to the benzofuran ring is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced potency and selectivity.[4][5]

This guide focuses on a specific, yet underexplored, dihalogenated scaffold: the 4-bromo-7-chlorobenzofuran system. While the individual contributions of bromo and chloro substituents to the bioactivity of benzofurans have been noted in various studies[5][6], a systematic exploration of the combined 4-bromo and 7-chloro substitution pattern remains a significant gap in the current medicinal chemistry landscape. This document serves as a comparative guide by contextualizing the potential of this scaffold based on the broader understanding of halogenated benzofurans and presents a call to action for a focused structure-activity relationship (SAR) investigation. We will delve into the known synthetic routes, the limited existing data on derivatives, and propose a framework for a comprehensive SAR study that could unlock the therapeutic promise of this unique chemical entity.

The Rationale for Focusing on the this compound Scaffold

The strategic placement of a bromine atom at the C4 position and a chlorine atom at the C7 position of the benzofuran ring is not arbitrary. Halogens can influence a molecule's properties in several ways:

  • Lipophilicity and Membrane Permeability: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the benzofuran ring system, influencing its interaction with biological targets.

  • Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to binding affinity and selectivity.[4]

  • Metabolic Stability: The presence of halogens can block sites of metabolism, leading to improved pharmacokinetic profiles.

The combination of a larger, more polarizable bromine atom at C4 and a smaller, more electronegative chlorine atom at C7 offers a unique electronic and steric profile that warrants dedicated investigation.

Current State of Knowledge: A Landscape with Untapped Territories

A thorough review of the scientific literature reveals that while the this compound scaffold is commercially available[7] and has been indexed in chemical databases[8], there is a conspicuous absence of systematic SAR studies on its derivatives. Research on halogenated benzofurans tends to focus on mono-halogenated or different di-halogenated patterns.

For instance, a study on the antibacterial activity of benzofuran derivatives highlighted that compounds with two bromo substituents at the C5 position of the benzofuran and the C4 position of a phenyl ring exhibited excellent activity.[6] Another study on antimicrobial agents showed that chlorination of the benzofuran ring can enhance both antibacterial and antifungal potencies.[9] While these findings underscore the importance of halogenation, they do not provide direct insights into the specific contributions of the 4-bromo-7-chloro substitution pattern.

One of the few examples of a synthesized derivative is 1-(4-bromobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine , which was evaluated for its antibacterial activity.[10] However, this study was part of a broader investigation into hydrazine derivatives and did not explore the SAR of the this compound core itself.

This lack of comprehensive data presents a significant opportunity for medicinal chemists to explore a potentially rich area of chemical space.

A Proposed Framework for a Systematic SAR Study

To unlock the potential of the this compound scaffold, a systematic SAR study is proposed. The following sections outline the key aspects of such an investigation, including synthetic strategies, potential points of diversification, and relevant biological assays.

Synthetic Strategy

The synthesis of a library of this compound derivatives can be approached through a convergent strategy, starting with the synthesis of the core scaffold followed by diversification.

Diagram of Proposed Synthetic Workflow:

G A Starting Material (e.g., 2-bromo-5-chlorophenol) B Synthesis of This compound Core A->B Multi-step synthesis C Diversification at C2 B->C e.g., Vilsmeier-Haack, Friedel-Crafts D Diversification at C3 B->D e.g., Lithiation, Suzuki Coupling E Library of this compound Derivatives C->E D->E F Biological Screening (e.g., Anticancer, Antimicrobial) E->F G SAR Analysis F->G H Lead Optimization G->H

Caption: Proposed workflow for the synthesis and evaluation of a this compound derivative library.

Experimental Protocol: Synthesis of the this compound Core

A plausible synthetic route to the this compound core could involve a multi-step sequence starting from a commercially available substituted phenol. One such general approach is the tandem Sonogashira coupling/cyclization reaction.[1]

Step 1: Synthesis of a Substituted Phenol Intermediate

  • Start with a suitable precursor, such as 2-bromo-5-chlorophenol.

  • Protect the hydroxyl group, for example, as a methoxymethyl (MOM) ether.

  • Introduce an iodo group at the ortho position to the hydroxyl group via ortho-lithiation followed by iodination.

Step 2: Sonogashira Coupling and Cyclization

  • Couple the resulting iodophenol with a suitable terminal alkyne (e.g., trimethylsilylacetylene) under Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base).

  • Deprotect the silyl group to yield the terminal alkyne.

  • Induce intramolecular cyclization, often facilitated by a copper or silver salt, to form the benzofuran ring.

  • Remove the protecting group from the hydroxyl to yield a substituted benzofuranol, which can be further modified.

Note: This is a generalized protocol. Specific reaction conditions, catalysts, and reagents would need to be optimized.

Points of Diversification and Hypothetical SAR

The primary points for diversification on the this compound scaffold are the C2 and C3 positions.

Table 1: Proposed Modifications for SAR Study

Position of ModificationType of SubstituentRationale
C2 Small alkyl groups (e.g., -CH₃, -C₂H₅)To probe steric tolerance in the binding pocket.
Aryl or heteroaryl groupsTo explore π-π stacking interactions and introduce additional binding motifs.
Carbonyl-containing groups (-CHO, -COCH₃, -COOH)To introduce hydrogen bond acceptors.
Amine-containing groups (-NH₂, -NHR)To introduce hydrogen bond donors and modulate basicity.
C3 Halogens (e.g., -Br, -I)To explore the impact of additional halogen bonding.
Aryl or heteroaryl groupsTo investigate the effect of bulky substituents and potential for extended π-systems.
Linkers to other pharmacophoresTo create hybrid molecules with dual-targeting potential.

Diagram of Hypothetical SAR:

SAR cluster_0 This compound Scaffold cluster_1 Substitutions at C2 cluster_2 Substitutions at C3 cluster_3 Predicted Impact on Activity Scaffold SmallAlkyl_C2 Small Alkyl (e.g., -CH3) Aryl_C2 Aryl/Heteroaryl (π-stacking) Carbonyl_C2 Carbonyl (H-bond acceptor) Amine_C2 Amine (H-bond donor) Halogen_C3 Halogen (Halogen bond) Aryl_C3 Aryl/Heteroaryl (Bulky group) ImprovedPK Improved PK SmallAlkyl_C2->ImprovedPK Potential IncreasedPotency Increased Potency Aryl_C2->IncreasedPotency Potential Carbonyl_C2->IncreasedPotency Potential AlteredSelectivity Altered Selectivity Halogen_C3->AlteredSelectivity Potential

Caption: Hypothetical structure-activity relationships for this compound derivatives.

Biological Evaluation

A crucial aspect of the SAR study is the selection of appropriate biological assays. Based on the known activities of benzofuran derivatives, the following assays would be highly relevant:

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Assay)

  • Bacterial/Fungal Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a largely uncharted territory in medicinal chemistry. The strategic placement of two different halogens at key positions on the benzofuran ring suggests the potential for unique biological activities and favorable pharmacokinetic properties. The lack of systematic SAR studies for this scaffold is a clear knowledge gap that presents a compelling opportunity for drug discovery and development.

This guide has provided a framework for initiating such an investigation, from synthetic strategies and diversification points to relevant biological evaluation protocols. By undertaking a comprehensive SAR study of this compound derivatives, researchers can potentially uncover novel lead compounds for the treatment of cancer, infectious diseases, and other conditions. The findings from such studies would not only contribute to the development of new therapeutic agents but also provide valuable insights into the role of specific halogenation patterns in modulating the biological activity of heterocyclic compounds. It is our hope that this guide will inspire and facilitate research in this promising area.

References

The Unambiguous Arbiters: A Comparative Guide to the Structural Validation of Novel Benzofuran Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals deeply entrenched in the intricate world of drug discovery and development, the benzofuran scaffold represents a privileged heterocyclic motif. Its presence in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities—ranging from anticancer and antimicrobial to anti-inflammatory and antiviral—underscores its significance in medicinal chemistry.[1][2] The journey from a promising synthetic route to a viable drug candidate, however, is paved with rigorous analytical challenges, chief among them being the unambiguous determination of the molecule's three-dimensional architecture. Misassignment of a structure, particularly its stereochemistry, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising therapeutic lead.

This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of novel benzofuran derivatives, benchmarked against other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers in making informed decisions for the unequivocal structural elucidation of their compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unparalleled gold standard for determining the atomic and molecular structure of a crystalline compound.[3] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise coordinates of each atom, bond lengths, bond angles, and torsional angles can be determined. This level of detail is crucial for establishing absolute stereochemistry, understanding intermolecular interactions, and providing a definitive structural proof.

The Crystallographic Workflow: From Powder to Publication

The journey of a novel benzofuran derivative through a crystallographic analysis is a multi-step process that demands patience, precision, and a degree of artistry, particularly in the initial stages.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Novel Benzofuran Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystallization Experiments Purification->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Publication Publication Validation->Publication CIF Deposition & Publication

A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Growing Diffraction-Quality Crystals of a Novel Benzofuran Derivative

The most critical and often challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[3] For small organic molecules like benzofuran derivatives, several techniques can be employed. The choice of solvent is paramount and can significantly influence crystal growth.[4][5]

Step 1: Solvent Selection and Solubility Screening

  • Rationale: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization.

  • Procedure:

    • Place a few milligrams of the purified benzofuran derivative into several small test tubes.

    • Add a small amount (e.g., 0.1 mL) of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof) to each tube.

    • Observe the solubility at room temperature.

    • Gently heat the tubes with sparingly soluble samples to boiling and observe if the compound dissolves completely.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath, observing for crystal formation.

Step 2: Crystallization by Slow Evaporation

  • Rationale: This is one of the simplest methods, where the concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.

  • Procedure:

    • Dissolve the benzofuran derivative in a suitable solvent (identified in Step 1) to create a nearly saturated solution.

    • Filter the solution through a small cotton plug into a clean vial to remove any dust or particulate matter.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Step 3: Crystallization by Vapor Diffusion

  • Rationale: This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[6]

  • Procedure:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

    • The poor solvent will slowly diffuse into the good solvent, reducing the overall solubility of the compound and inducing crystallization.

Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, the next steps involve data collection and analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a stream of X-rays (often from a molybdenum or copper source), and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[8]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric reasonability.

The Comparative Landscape: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, and as complementary techniques, NMR spectroscopy and mass spectrometry are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique for elucidating the connectivity and relative stereochemistry of a molecule in solution.[9] For novel benzofuran derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically employed.

2D_NMR_Connectivity cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC COSY ¹H-¹H Correlation (Vicinal Protons) HSQC ¹H-¹³C Correlation (Directly Bonded) HMBC ¹H-¹³C Correlation (Long-Range, 2-3 Bonds)

References

A Comparative Guide to Catalytic Syntheses of 4-Bromo-7-chlorobenzofuran for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-7-chlorobenzofuran in Drug Discovery

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, represents a key intermediate in the synthesis of novel pharmaceutical agents, where the halogen substituents provide reactive handles for further molecular elaboration and can influence the compound's pharmacokinetic and pharmacodynamic properties. The efficient and selective synthesis of this di-halogenated benzofuran is therefore of critical importance to researchers in drug development. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate synthetic strategy.

Strategic Approaches to the Benzofuran Core: A Comparative Overview

The construction of the this compound ring system can be approached through several catalytic methodologies, primarily centered around the formation of the crucial C-C and C-O bonds of the furan ring. The choice of catalyst and synthetic route is dictated by factors such as the availability of starting materials, desired yield, scalability, and tolerance to other functional groups. The most prominent and effective strategies involve transition-metal catalysis, with palladium and copper-based systems being the most extensively studied.

A logical and common retrosynthetic approach commences with the readily accessible starting material, 2-bromo-5-chlorophenol. This phenol derivative provides the foundational benzene ring with the requisite halogenation pattern. The subsequent formation of the furan ring can be achieved through coupling with a two-carbon synthon, followed by intramolecular cyclization.

G Target This compound Precursor1 2-Bromo-5-chlorophenol Target->Precursor1 Retrosynthesis TwoCarbonSynthon Two-Carbon Synthon (e.g., terminal alkyne) Target->TwoCarbonSynthon Retrosynthesis

Comparative Analysis of Catalytic Systems

The following sections delve into a comparative study of the most effective catalytic systems for the synthesis of this compound, based on established methodologies for analogous halogenated benzofurans.

Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization

This is arguably one of the most robust and widely employed methods for the synthesis of 2-substituted benzofurans.[1] The reaction proceeds via a palladium-catalyzed cross-coupling of an ortho-halophenol with a terminal alkyne, followed by an in-situ or subsequent intramolecular cyclization to form the furan ring.[2] A copper(I) co-catalyst is often essential for the activation of the alkyne.[3]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to form the coupled product. The phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the alkyne, leading to the benzofuran ring system.

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)Ln Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Reductive Elimination Benzofuran Benzofuran Ar-C≡CR->Benzofuran Intramolecular Cyclization Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X HC≡CR HC≡CR HC≡CR->Cu-C≡CR Cu(I), Base Ar-X Ar-X Ar-X->Ar-Pd(II)-X

Performance Comparison:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (for analogous systems)AdvantagesDisadvantages
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPADMF, Toluene60-10080-95%High yields, broad substrate scope.Requires anhydrous conditions, potential for copper-catalyzed side reactions.
Pd(OAc)₂ / CuIPPh₃, XPhosK₂CO₃, Cs₂CO₃Dioxane, DMF80-12075-90%Tolerant of various functional groups.Can require higher temperatures.
Pd/C / CuINoneK₂CO₃DMF10085-95%Heterogeneous catalyst, easy to remove.May require higher catalyst loading.
Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful route to construct the benzofuran ring, particularly for 2,3-dihydrobenzofuran derivatives which can be subsequently oxidized if the aromatic benzofuran is desired.[4] This approach involves the palladium-catalyzed cyclization of an ortho-halo-alkenyl phenol ether.

Mechanism: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst. This is followed by an intramolecular migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst.

G Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)Ln->Aryl-Pd(II)-X Oxidative Addition Cyclized Intermediate Cyclized Intermediate Aryl-Pd(II)-X->Cyclized Intermediate Migratory Insertion Cyclized Intermediate->Pd(0)Ln Product Product Cyclized Intermediate->Product β-Hydride Elimination Starting Material Starting Material Starting Material->Aryl-Pd(II)-X

Performance Comparison:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (for analogous systems)AdvantagesDisadvantages
Pd(OAc)₂PPh₃, dppfEt₃N, K₂CO₃DMF, Acetonitrile80-12070-90%Good for constructing the dihydrobenzofuran core.Requires synthesis of the alkenyl ether precursor; may require subsequent oxidation.
Pd₂(dba)₃P(o-tol)₃Ag₂CO₃Toluene100-14065-85%Can be effective for more challenging substrates.Higher temperatures may be needed.
Copper-Catalyzed Intramolecular Cyclization

Copper-catalyzed methods offer a more economical alternative to palladium-based systems for the synthesis of benzofurans.[5] These reactions often proceed via an intramolecular O-arylation of a suitably functionalized precursor.

Performance Comparison:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (for analogous systems)AdvantagesDisadvantages
CuI1,10-PhenanthrolineCs₂CO₃DMF, Dioxane100-14060-85%Cost-effective, readily available catalyst.Often requires higher temperatures and stronger bases.
Cu₂ONoneK₂CO₃DMSO120-16055-80%Simple catalyst system.Can have lower yields and substrate scope compared to palladium.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of halogenated benzofurans and can be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of the Starting Material, 2-Bromo-5-chlorophenol[6]

Materials:

  • 3-chlorophenol

  • Bromine

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve 3-chlorophenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent to afford pure 2-bromo-5-chlorophenol.

G Start Dissolve 3-chlorophenol in CH2Cl2 Cool Cool in ice bath Start->Cool Add_Br2 Add Bromine dropwise Cool->Add_Br2 Stir Stir at RT for 16h Add_Br2->Stir Workup Aqueous workup & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product 2-Bromo-5-chlorophenol Purify->Product

Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization[7]

Materials:

  • 2-Bromo-5-chlorophenol

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-chlorophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).

  • Add anhydrous DMF or Toluene, followed by the terminal alkyne (1.1-1.5 eq) and the amine base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

For the synthesis of this compound, the Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization is the most recommended approach due to its high efficiency, broad substrate scope, and well-documented reliability for the synthesis of related benzofuran derivatives. The use of a palladium catalyst such as PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst provides a robust system for the initial C-C bond formation.

While copper-catalyzed methods are more economical, they often require harsher conditions and may result in lower yields. The intramolecular Heck reaction is a viable alternative, particularly if a 2,3-dihydrobenzofuran intermediate is desired for further diversification.

Researchers should carefully optimize the reaction conditions, including the choice of ligand, base, and solvent, for their specific terminal alkyne to maximize the yield and purity of the target this compound. The detailed protocols provided in this guide serve as a solid foundation for such optimization studies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety that is as rigorous as our scientific methodology. 4-Bromo-7-chlorobenzofuran, a halogenated heterocyclic compound, serves as a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and material science.[1] However, its chemical structure necessitates a comprehensive and vigilant approach to personal protection.

This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation. Our objective is to build a deep, intrinsic culture of safety that protects not only the individual researcher but also the integrity of the research itself.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. Based on data from structurally similar compounds, this substance is classified with several key hazards.

The primary risks include:

  • H315: Causes skin irritation. [2][3] Halogenated organic compounds can defat the skin, leading to dryness, redness, and irritation upon contact.

  • H319: Causes serious eye irritation. [2][3] The eyes are particularly vulnerable, and direct contact can result in significant pain and damage.

  • H335: May cause respiratory irritation. [2][3] If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract.

Furthermore, analogous compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5] Therefore, a conservative approach that assumes a higher level of toxicity is warranted to ensure maximum protection. All handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.

The Core Ensemble: Mandatory PPE for All Operations

A baseline level of personal protective equipment is non-negotiable for any procedure involving this compound, regardless of the quantity being handled.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashing, such as transferring solutions or performing reaction workups, a full-face shield should be worn over the safety goggles.[6]

  • Hand Protection : Double-gloving with chemical-resistant gloves is mandatory. A common and effective practice is to wear a pair of nitrile gloves as the base layer and a second pair over them. Nitrile gloves offer good resistance to a range of chemicals.[7] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if direct contact with the compound occurs.[7]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is essential to protect the skin and personal clothing from contamination. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.

  • Footwear : Closed-toe shoes, constructed from a non-porous material like leather, are required to protect against spills.[7]

Engineering Controls & Respiratory Protection: Your Primary Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The most critical safety measures are engineering controls that minimize exposure at the source.

  • Chemical Fume Hood : All operations involving this compound—including weighing, preparing solutions, and running reactions—must be conducted inside a certified chemical fume hood.[7][8] This is the primary method to control inhalation exposure to dust or vapors.

  • Respiratory Protection : If engineering controls are insufficient or during a large-scale spill cleanup outside of a hood, respiratory protection is necessary.[7] A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be used. All personnel requiring a respirator must be properly fit-tested and trained in its use.

Procedural Guidance: From Weighing to Waste Disposal

The following workflow diagram and table provide a clear, task-based approach to PPE selection.

PPE_Workflow_for_4_Bromo_7_chlorobenzofuran PPE Decision Workflow for this compound cluster_start cluster_task Task Assessment cluster_ppe Required PPE Ensemble start Start: Handling This compound weighing Weighing Solid start->weighing dissolving Preparing Solution start->dissolving reaction Reaction Workup / Purification start->reaction ppe_weighing Fume Hood or Ventilated Enclosure + Double Nitrile Gloves + Safety Goggles + Lab Coat weighing->ppe_weighing Minimum Risk ppe_dissolving Fume Hood + Double Nitrile Gloves + Safety Goggles & Face Shield + Lab Coat dissolving->ppe_dissolving Splash Risk ppe_reaction Fume Hood + Double Nitrile Gloves + Safety Goggles & Face Shield + Chemical-Resistant Apron + Lab Coat reaction->ppe_reaction Increased Splash & Exposure Risk

Caption: PPE Decision Workflow for this compound.

Summary of PPE for Key Operations
OperationMinimum Required Personal Protective Equipment
Weighing Solid Double Nitrile Gloves, Safety Goggles, Lab Coat, within a Fume Hood or Ventilated Weighing Enclosure.
Preparing Solutions Double Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat, within a Fume Hood.[6]
Reaction Workup & Purification Double Nitrile Gloves, Safety Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, within a Fume Hood.
Handling Waste Containers Double Nitrile Gloves, Safety Goggles, Lab Coat.
Experimental Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Lab Coat : Ensure proper shoes are worn and the lab coat is on and fully buttoned.

  • Goggles/Face Shield : Put on safety goggles and, if needed, the face shield.

  • Gloves : Don the first pair of nitrile gloves, ensuring they tuck under the cuff of the lab coat. Don the second pair over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves : Remove the outer pair of gloves without touching your skin. Peel one glove off, ball it into the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the balled one. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron : Remove your lab coat or apron by rolling it away from your body, keeping the contaminated exterior contained.

  • Goggles/Face Shield : Remove eye and face protection from the back to the front.

  • Inner Gloves : Remove the final pair of gloves as described in step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[2]

Emergency Protocols & Decontamination

In the event of an exposure or spill, swift and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Small Spill (inside a fume hood) : Absorb the spill with an inert material like vermiculite or sand.[7] Carefully sweep the material into a designated, sealed container for hazardous waste disposal.[3][7]

  • Large Spill : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Operational Plan for Waste Disposal

Proper segregation and disposal of waste are legally required and essential for safety.

  • Waste Segregation : this compound is a halogenated organic compound. All waste containing this substance must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7][8] Never mix halogenated waste with non-halogenated waste streams.[8]

  • Contaminated Solids : All contaminated disposable items, including gloves, pipette tips, and absorbent materials, must be placed in a sealed, labeled container for solid hazardous waste.[7]

  • Container Management : Waste containers should be kept closed when not in use and stored in a designated, well-ventilated secondary containment area. Follow your institution's procedures for waste pickup.

By integrating these detailed protocols into your daily laboratory operations, you establish a resilient safety culture that protects you, your colleagues, and your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-chlorobenzofuran
Reactant of Route 2
4-Bromo-7-chlorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.